5-Bromo-7-fluoro-1h-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRAJDKNXNNRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a halogenated indole derivative that has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. The indole core is a privileged scaffold, forming the backbone of numerous natural products and FDA-approved drugs.[1] The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring imparts unique physicochemical properties to the molecule. These substitutions can enhance metabolic stability, improve membrane permeability, and provide a handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex therapeutic agents.[2]
This technical guide provides a comprehensive overview of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, including its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, its spectral characteristics, and its current and potential applications in drug development.
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFNO | - |
| Molecular Weight | 242.05 g/mol | - |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General knowledge |
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, such as 5-bromo-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde, the following spectral characteristics for 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde can be predicted.[8]
¹H NMR (in DMSO-d₆, 400 MHz):
-
NH proton: A broad singlet is expected in the downfield region (δ 12.0-12.5 ppm).
-
Aldehyde proton (-CHO): A sharp singlet is anticipated around δ 9.9-10.0 ppm.
-
Indole protons: The protons on the indole ring will exhibit characteristic splitting patterns influenced by the bromine and fluorine substituents.
¹³C NMR:
-
The carbonyl carbon of the aldehyde group is expected to appear in the downfield region (δ > 180 ppm).
-
The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen and aldehyde groups.
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1650-1680 cm⁻¹.
-
An N-H stretching vibration should be observable in the region of 3200-3400 cm⁻¹.
Synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich indole, in this case, 5-Bromo-7-fluoro-1H-indole, then acts as a nucleophile, attacking the Vilsmeier reagent, preferentially at the C3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.
Caption: Vilsmeier-Haack reaction mechanism for indole formylation.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted indoles.[4][8]
Materials:
-
5-Bromo-7-fluoro-1H-indole (CAS: 883500-73-0)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is indicated by the formation of a yellowish solid.
-
Formylation Reaction: Dissolve 5-Bromo-7-fluoro-1H-indole (1 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate of the crude product may form at this stage. Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Isolation and Purification: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds.[9][10] The presence of the aldehyde functional group allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular libraries for drug screening.
The 5-bromo and 7-fluoro substitutions on the indole ring of the title compound are of particular interest to medicinal chemists:
-
Bromine at the 5-position: The bromine atom can act as a bioisostere for other groups, influence lipophilicity, and serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. 5-bromoindole scaffolds have been explored for the development of anticancer agents, including kinase inhibitors.[2]
-
Fluorine at the 7-position: The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic properties. It can block metabolic oxidation at that position, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability. Fluorinated indoles are found in various therapeutic agents.[11]
While specific applications for 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde are not yet widely reported in the literature, its structural features suggest its potential as a key intermediate in the synthesis of novel inhibitors for various therapeutic targets, including:
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology.
-
Antiviral and Antimicrobial Agents: Indole derivatives have shown a broad spectrum of activity against various pathogens.
-
Central Nervous System (CNS) Agents: The indole nucleus is present in many neurotransmitters and drugs targeting CNS disorders.
Conclusion
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde represents a promising and versatile building block for the synthesis of novel, biologically active molecules. Its synthesis, readily achievable through the robust Vilsmeier-Haack reaction, provides access to a scaffold with tunable physicochemical properties. The combination of the reactive aldehyde functionality and the strategic placement of bromine and fluorine atoms makes this compound a valuable asset for researchers and scientists in the field of drug discovery and development. Further exploration of the synthetic utility and biological evaluation of derivatives of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is warranted to unlock its full therapeutic potential.
References
- BenchChem. (2025).
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Alchimica. (n.d.). 5-bromo-7-fluoro-1H-indole-3-carbaldehyde (1 x 5 g). Retrieved February 20, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 5-Fluoro-1H-Indole-7-Carboxaldehyde. Retrieved February 20, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry.
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
-
DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 20, 2026, from [Link]
- Der Pharma Chemica. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved February 20, 2026, from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 8). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved February 20, 2026, from [Link]
-
PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved February 20, 2026, from [Link]
-
Chemsrc. (2025, August 24). 5-Bromo-7-fluoro-1H-indole-2,3-dione | CAS#:874830-75-8. Retrieved February 20, 2026, from [Link]
-
Phys.org. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved February 20, 2026, from [Link]
Sources
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- 7. 5-Bromo-7-fluoro-1H-indole | 883500-73-0 [sigmaaldrich.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 11. chemimpex.com [chemimpex.com]
Technical Analysis: 1H NMR Characterization of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: N/A for specific isomer, generic 7-fluoro-5-bromo scaffold ref: 883500-73-0). This compound represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and serotonin receptor modulators.
The simultaneous presence of an electron-withdrawing aldehyde at C3, a bromine at C5, and a fluorine at C7 creates a unique electronic environment that complicates spectral assignment. This guide focuses on distinguishing these signals using spin-spin coupling logic—specifically the diagnostic H-F coupling —to validate structural integrity during synthesis or quality control.
Structural Analysis & Spin Physics
To accurately interpret the spectrum, one must first map the scalar couplings (J-coupling) inherent to the substituted indole core.
The Spin System
-
Indole NH (H1): Highly acidic due to the electron-withdrawing nature of the C3-formyl and C7-fluoro groups.
-
C2-H (H2): Deshielded by the adjacent nitrogen and the anisotropy of the C3-carbonyl group.
-
C4-H (H4): Located at the peri position relative to the carbonyl oxygen. This proton experiences significant deshielding due to the carbonyl anisotropy.
-
C6-H (H6): The most diagnostic signal. It is flanked by a Bromine (C5) and a Fluorine (C7).[1] It is the only proton with a large ortho-coupling to Fluorine.
Key Coupling Vectors
- (Ortho H-F): The dominant splitting mechanism for H6. Expected range: 9.0 – 11.5 Hz .
- (Meta H-H): Long-range W-coupling between aromatic protons. Expected range: 1.5 – 2.0 Hz .
-
(Para H-F): Usually negligible (
Hz) but can broaden the H4 signal.
Experimental Protocol: Sample Preparation
Proper sample preparation is non-negotiable for observing the labile NH proton and resolving the fine splitting of H6.
Reagents
-
Solvent: DMSO-d
(99.9% D) is required. CDCl is not recommended due to poor solubility of the aldehyde and rapid exchange/loss of the NH signal. -
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO-d
at 2.50 ppm).
Step-by-Step Workflow
-
Massing: Weigh 5–10 mg of the solid aldehyde into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
.-
Critical: If the DMSO is "wet" (contains H
O), the NH signal (approx. 12 ppm) will broaden or merge with the water peak (3.3 ppm). Use an ampoule or dried solvent.
-
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Indole aldehydes can aggregate.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Set to
seconds to allow full relaxation of the isolated aldehyde proton. -
Scans (NS): Minimum 16 scans for adequate S/N ratio.
-
Spectral Data & Assignment
The following data represents the theoretical consensus derived from substituent additivity rules and empirical data of analogous 5-bromo and 7-fluoro indoles.
Summary Table (DMSO-d , 400 MHz)
| Position | Shift ( | Multiplicity | Coupling Constants ( | Integration | Assignment Logic |
| NH | 12.6 – 12.8 | br s | N/A | 1H | Acidic proton; highly deshielded by F7 and CHO. |
| CHO | 9.85 – 9.95 | s | N/A | 1H | Characteristic aldehyde singlet. |
| H2 | 8.30 – 8.45 | s (or d) | 1H | Deshielded aromatic singlet; distinct from benzene ring. | |
| H4 | 8.15 – 8.25 | d | 1H | Peri-deshielded by C=O; Meta-coupled to H6. | |
| H6 | 7.45 – 7.60 | dd | 1H | Diagnostic Multiplet. Large splitting by F, small by H4. |
Detailed Signal Analysis
The Aldehyde (9.9 ppm)
Appears as a sharp singlet. In rare cases, if the resolution is extremely high and the sample is ultra-dry, a tiny coupling to H2 (
The "Diagnostic" H6 (7.5 ppm)
This signal validates the presence of Fluorine at position 7.
-
Appearance: Doublet of Doublets (dd).
-
Physics: The signal is split first by the strong Fluorine interaction (
Hz) into a wide doublet. Each leg of that doublet is further split by the meta-proton H4 ( Hz). -
Verification: If this signal appears as a simple doublet or singlet, the Fluorine is likely missing (e.g., defluorination side reaction) or the regiochemistry is wrong (e.g., F is at position 6).
The "Deshielded" H4 (8.2 ppm)
H4 is physically closest to the carbonyl oxygen at C3. Through-space anisotropy pushes this signal downfield, often overlapping with or surpassing H2. It appears as a fine doublet (
Logic Pathway for Structural Verification
The following diagram illustrates the decision tree a researcher should use when validating this specific molecule using NMR.
Caption: Logic flow for validating the regiochemistry of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde via 1H NMR.
Troubleshooting & Artifacts
Missing NH Signal
-
Cause: Proton exchange with water in the solvent.
-
Solution: Add a single bead of activated 4Å molecular sieve to the NMR tube and let stand for 15 minutes. Retake spectrum.
H6 Appears as a Triplet
-
Cause: Accidental overlap. If the chemical shift of H6 coincides with a solvent impurity or if the H-F coupling (
) happens to be exactly double the H-H coupling (unlikely to be exact triplet, but can look like t at low field strength). -
Solution: Acquire the spectrum at a different field strength (e.g., 600 MHz vs 400 MHz) or change solvent to Acetone-d
to shift the stack.
Broadening of H4
-
Cause: "Virtual coupling" or unresolved long-range coupling to the Fluorine at C7 (Para-coupling).
-
Interpretation: This is normal. Do not mistake this for poor shimming if the Aldehyde peak is sharp.
References
-
Sigma-Aldrich. 5-Bromo-7-fluoro-1H-indole Product Specification. Accessed via Merck/Sigma Catalog. Link
-
ChemicalBook. Indole-3-carboxaldehyde NMR Spectral Data. (General reference for 3-formyl indole shifts). Link
-
Reich, H. J. WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. (Source for Ortho/Meta H-F coupling ranges). Link
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Authoritative text on substituent additivity rules). Link
-
MestReNova/Mnova. NMR Prediction Algorithms. (Used for confirming multiplet vectors based on spin system topology). Link
Sources
Architecting the Indole Scaffold: A Technical Deep Dive into Next-Gen Heterocyclic Drug Discovery
Executive Directive: The Indole Imperative
In the landscape of medicinal chemistry, the indole scaffold is not merely a structural motif; it is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2][3] From the neurotransmitter serotonin to the potent anticancer agent Vincristine, the indole ring system remains the gold standard for heterocyclic drug design.
However, the traditional "Fischer Indole" era is evolving. The current frontier, as of 2024–2026, demands atom economy, regio-control via C-H activation, and sustainable "green" synthesis . This guide moves beyond basic textbook chemistry to operationalize the discovery of novel indole-based heterocycles, focusing on bis(indolyl)methanes (BIMs) and functionalized spiro-indoles as primary case studies for anticancer therapeutics.
Rational Design & SAR Logic
To design a novel indole therapeutic, one must understand the electronic landscape of the scaffold. The indole ring is electron-rich, particularly at the C3 position, making it highly susceptible to electrophilic aromatic substitution. However, for drug-like properties (Lipinski’s Rule of 5), we must balance this reactivity with metabolic stability and solubility.
Structural Activity Relationship (SAR) Architecture
The following directed graph illustrates the decision-making logic for functionalizing the indole core to maximize therapeutic index while minimizing metabolic liability.
Figure 1: Strategic SAR logic for indole functionalization. C3 is targeted for potency, while N1 and C5 are modulated for pharmacokinetic properties.
Advanced Synthetic Methodologies: The Green Shift
Traditional methods often utilize toxic hydrazines or harsh acids. The modern standard utilizes Multi-Component Reactions (MCRs) and Catalytic C-H Activation .
Comparative Analysis of Synthetic Routes
| Feature | Classical Fischer Synthesis | Modern Green MCR (2024-2026) | C-H Activation (Rh/Pd Catalyzed) |
| Atom Economy | Low (Loss of NH3/H2O) | High (All reactants incorporated) | Very High (Direct bond formation) |
| Reagents | Aryl hydrazines, Polyphosphoric acid | Aldehydes, Indoles, Green Catalyst (e.g., Ionic Liquids) | Directing groups, Oxidants |
| Conditions | High Temp (>100°C), Harsh | Mild (RT to 70°C), Aqueous/Solvent-free | Controlled Temp, Inert Atmosphere |
| Regioselectivity | Often poor for unsymmetrical ketones | High (C3 selective) | Tunable (C2 vs C3) |
| Scalability | Moderate | Excellent (Industrial friendly) | Low to Moderate (Catalyst cost) |
Protocol: Green Synthesis of Bis(indolyl)methanes (BIMs)
Objective: Synthesize a library of Bis(indolyl)methanes, a class of compounds showing potent tubulin polymerization inhibition, using a sustainable, catalyst-recyclable protocol.
Mechanism: This reaction proceeds via an electrophilic substitution mechanism where the aldehyde is activated by a catalyst, followed by a double nucleophilic attack by two indole molecules.
Figure 2: Mechanistic pathway for the formation of Bis(indolyl)methanes via azafulvenium intermediate.
Experimental Workflow
Reagents:
-
Indole (2.0 mmol)[4]
-
Substituted Benzaldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity)
-
Catalyst: 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) (10 mol%) or PEG-600.
-
Solvent: Water or Ethanol (Green solvents).
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and indole (2.0 mmol) in 5 mL of Ethanol/Water (1:1 v/v).
-
Add 10 mol% of [BMIM][HSO4] ionic liquid.
-
Causality: The ionic liquid acts as both a Brønsted acid catalyst to activate the carbonyl group and a phase transfer agent, enhancing reaction rate without volatile organic solvents.
-
-
Activation & Reflux:
-
Stir the mixture at 70°C.
-
Self-Validation System (TLC): Monitor reaction progress every 15 minutes using TLC (Ethyl acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot (high Rf) and appearance of the BIM product (lower Rf).
-
Typical reaction time: 30–60 minutes.
-
-
Isolation (Green Workup):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20g). Stir vigorously for 10 minutes.
-
The solid product will precipitate out.
-
Filtration: Filter the solid under vacuum and wash with cold water (3 x 10 mL) to remove the water-soluble ionic liquid catalyst.
-
Catalyst Recovery: The filtrate containing [BMIM][HSO4] can be evaporated under reduced pressure to recover the catalyst for reuse (up to 4 cycles).
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol.
-
Validation: Confirm purity via Melting Point determination and ^1H-NMR.
-
Expected NMR Signal: A distinct singlet around δ 5.8–6.0 ppm corresponding to the methine proton (Ar-CH-Ar) linking the two indole rings.
-
Biological Evaluation & Data Interpretation[5][6][7][8]
Once synthesized, the compounds must be profiled for efficacy. Indole derivatives, particularly BIMs, are renowned for targeting Tubulin polymerization and Kinases (e.g., EGFR, VEGFR) .
Quantitative Efficacy (Hypothetical Data based on Literature Ranges)
The following table summarizes typical IC50 values for novel indole derivatives against common cancer cell lines, illustrating the impact of C3-substituents.
| Compound ID | R-Group (Aldehyde origin) | Target Mechanism | IC50 (HeLa) [μM] | IC50 (MCF-7) [μM] | Toxicity (Vero Cells) |
| IND-01 | Phenyl (Unsubstituted) | Tubulin Inhibition | 12.5 ± 1.2 | 15.8 ± 2.1 | > 100 μM |
| IND-02 | 4-Chloro-phenyl | Tubulin Inhibition | 4.2 ± 0.5 | 5.1 ± 0.8 | > 100 μM |
| IND-03 | 3,4,5-Trimethoxy-phenyl | Colchicine Site Binding | 0.85 ± 0.1 | 1.1 ± 0.2 | 85 μM |
| IND-04 | 4-Nitro-phenyl | DNA Intercalation | 2.1 ± 0.3 | 2.4 ± 0.4 | 15 μM (Cytotoxic) |
Analysis:
-
IND-03 demonstrates the "Trimethoxy effect," mimicking the pharmacophore of Colchicine and Combretastatin A-4, leading to sub-micromolar potency.
-
IND-04 shows high potency but poor selectivity (high toxicity to normal Vero cells), likely due to the nitro group's redox cycling potential.
References
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI, 2026. Link
-
Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica, 2026. Link
-
Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate, 2025.[5] Link
-
Green Synthesis of Indole, Quinoline, and Thiazole. International Journal of Pharmaceutical Sciences, 2025. Link
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 2025.[6] Link
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. PubMed, 2022. Link
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- 3. From Nature to Drug Discovery: The Indole Scaffold as a ‘Pr...: Ingenta Connect [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Solubility Profile of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde: A Predictive and Practical Guide for Researchers
An In-Depth Technical Guide
Abstract
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutic agents. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing effective purification strategies, and developing viable formulation pathways. This technical guide addresses the current lack of published quantitative solubility data for this compound. By leveraging first-principle analysis of its physicochemical properties, this document provides a robust predictive solubility profile across a range of common laboratory solvents. Furthermore, it details validated, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications.
Introduction: The Strategic Importance of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of halogen atoms, such as bromine and fluorine, on this scaffold significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity and pharmacokinetic profile.[2] Specifically, halogenated indole-3-carbaldehydes serve as versatile precursors for a wide array of complex bioactive molecules, including kinase inhibitors and antiviral agents.[3][4]
The successful application of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde in any synthetic or formulation workflow is critically dependent on its behavior in solution. Issues such as poor solubility can lead to inefficient reactions, challenging purifications, and inaccurate results in biological screening. This guide aims to bridge the gap in available data by providing a scientifically grounded framework for predicting and experimentally verifying the solubility of this key intermediate.
Physicochemical Analysis: The Structural Basis of Solubility
The solubility of a molecule is dictated by its structure and the intermolecular forces it can form with a solvent. A detailed analysis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde reveals several key functional domains that govern its solubility characteristics.
-
The Indole Core and N-H Group: The indole ring itself is an aromatic system with moderate polarity. The nitrogen-hydrogen (N-H) bond is a crucial feature, acting as a potent hydrogen bond donor .[5][6] This allows for strong interactions with solvents that are hydrogen bond acceptors.
-
The 3-Carbaldehyde Group: The aldehyde group (-CHO) at the 3-position is highly polar due to the electronegative oxygen atom. This group primarily functions as a hydrogen bond acceptor and engages in strong dipole-dipole interactions.[7][8]
-
The Bromo and Fluoro Substituents: The bromine and fluorine atoms are electron-withdrawing groups that increase the overall polarity of the molecule.[9] Beyond simple inductive effects, these halogens, particularly bromine, can participate in halogen bonding , a noncovalent interaction where the halogen acts as a Lewis acid (an electron acceptor).[10] This can contribute to favorable interactions with electron-rich solvents.
Collectively, these features render 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde a moderately polar, solid compound capable of a versatile range of intermolecular interactions. Its solubility will be highest in solvents that can effectively engage with its hydrogen bond donor, hydrogen bond acceptor, and dipolar characteristics.
Predicted Solubility Profile
Based on the "like dissolves like" principle, a predictive solubility profile can be constructed.[11][12] The compound is expected to be most soluble in polar aprotic solvents that can accept hydrogen bonds and engage in strong dipole-dipole interactions. Its solubility in polar protic solvents is likely moderate, while it is expected to be poor in non-polar solvents.
| Solvent | Solvent Class | Polarity Index[13] | Predicted Solubility | Rationale for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Excellent H-bond acceptor and highly polar, effectively solvating all polar features of the molecule. Commonly used for stock solutions of indole derivatives.[14] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Similar to DMSO, a strong H-bond acceptor and highly polar solvent capable of strong dipole-dipole interactions.[3][14] |
| Acetone | Polar Aprotic | 5.1 | Moderate | A good H-bond acceptor but less polar than DMSO/DMF. Will dissolve the compound, but likely to a lesser extent.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Moderate to Low | Polar solvent but a relatively weak H-bond acceptor compared to ketones or sulfoxides. Often used as a solvent for reactions involving indoles.[15][16] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Moderate to Low | Moderately polar ether; can accept hydrogen bonds but offers weaker interactions than DMSO or DMF.[15] |
| Ethanol / Methanol | Polar Protic | 5.2 / 6.6 | Moderate | Can act as both H-bond donors and acceptors, interacting with both the N-H and aldehyde groups. The non-polar hydrocarbon portion may slightly limit solubility compared to DMSO.[12] |
| Dichloromethane (DCM) | Weakly Polar | 3.1 | Low | Capable of dipole-dipole interactions but cannot accept or donate hydrogen bonds effectively.[11] |
| Ethyl Acetate (EtOAc) | Weakly Polar | 4.4 | Low | Can act as an H-bond acceptor but has a significant non-polar character.[9] |
| Toluene | Non-Polar | 2.4 | Very Low / Insoluble | Aromatic interactions are possible, but the large polarity mismatch prevents effective solvation of the polar functional groups.[13] |
| Hexane / Pentane | Non-Polar | 0.1 | Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar solid.[11] |
Experimental Protocols for Solubility Determination
While predictions are valuable, empirical determination is essential for precise applications. The following protocols provide methods for both rapid screening and rigorous quantification.
Protocol 1: Rapid Qualitative Solubility Assessment
This method allows for a quick, semi-quantitative estimation of solubility in various solvents, ideal for initial screening.[17][18]
Methodology:
-
Preparation: Aliquot approximately 5-10 mg of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde into separate, clearly labeled 1-dram vials.
-
Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL increments) using a calibrated pipette.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Titration: Continue adding solvent in increments until the solid is completely dissolved. Record the total volume of solvent added.
-
Classification: Categorize the solubility based on the approximate concentration:
-
Very Soluble: < 1 mL of solvent required.
-
Soluble: 1-5 mL of solvent required.
-
Sparingly Soluble: 5-30 mL of solvent required.
-
Insoluble: Fails to dissolve in >30 mL of solvent.
-
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Protocol 2: Quantitative Equilibrium Solubility via the Isothermal Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.[19]
Methodology:
-
Supersaturation: Add an excess amount of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Place the container in an isothermal environment, such as a temperature-controlled shaker or water bath, set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To remove suspended microparticles, the saturated supernatant must be clarified, typically by centrifugation at high speed or filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Carefully take a precise aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of the dissolved compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
UV-Vis Spectroscopy , provided no other components absorb at the analysis wavelength.
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in standard units such as mg/mL, g/L, or mol/L.
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Chemical Safety and Handling of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
Part 1: Executive Technical Summary
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: 883500-85-0) is a highly functionalized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., targeting EGFR, VEGFR) and antiviral agents. Its value lies in its orthogonal reactivity: the C3-aldehyde serves as a handle for condensation reactions (e.g., Knoevenagel, reductive amination), while the C5-bromide and C7-fluoride allow for regioselective metal-catalyzed cross-couplings.
However, this utility introduces specific safety and stability challenges. Unlike simple indoles, the electron-withdrawing effects of the halogen atoms increase the acidity of the N-H proton, altering its solubility and reactivity profile. Furthermore, the aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid, a common impurity that can derail sensitive organometallic catalytic cycles.
This guide moves beyond generic MSDS data, providing a workflow-integrated safety protocol designed to preserve chemical integrity and ensure operator safety.
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Core Identifiers and Predicted Properties
| Property | Specification / Data |
| Chemical Name | 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde |
| CAS Number | 883500-85-0 |
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 242.05 g/mol |
| Physical State | Solid (typically yellow to tan powder) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water |
| Melting Point | ~180–220°C (Analog-derived prediction; varies by crystal polymorph) |
| Acidity (pKa) | Predicted ~14–15 (N-H), slightly more acidic than indole due to F/Br induction |
Part 3: Hazard Identification & Risk Assessment
GHS Classification (derived from structural analogues)
While specific toxicological data for this exact CAS is limited, "read-across" toxicology from 5-bromoindole-3-carbaldehyde and 5-fluoroindole-3-carbaldehyde mandates the following classification:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
STOT-SE (Category 3): May cause respiratory irritation.[1][2]
Specific Moiety Hazards[2]
-
Halogen Combustion Hazard: In the event of a fire, this compound will decompose to release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) . HF is insidious; it penetrates skin to decalcify bone and cause systemic toxicity. Standard ABC fire extinguishers are insufficient for large quantities; water spray must be used to scrub acid gases from the air, but runoff must be contained.
-
Aldehyde Reactivity: The C3-aldehyde is a sensitizer. It can form Schiff bases with proteins in the skin/mucosa, leading to allergic contact dermatitis upon repeated exposure.
Part 4: Storage, Stability & Self-Validating Protocols
The primary degradation pathway is autoxidation of the aldehyde to 5-bromo-7-fluoro-1H-indole-3-carboxylic acid. This conversion is accelerated by light and trace metals.
Storage Protocol[4][5]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The container should be parafilmed or sealed with electrical tape to prevent oxygen ingress.
-
Light: Amber vials are mandatory.
Self-Validating Purity Check (The "Acid Test")
Before using this reagent in sensitive steps (e.g., Suzuki coupling), perform this rapid check to validate integrity.
Protocol:
-
Dissolve 1 mg of sample in DMSO-d6.
-
Acquire a rapid 1H-NMR.
-
Pass Criteria: Sharp singlet at ~10.0 ppm (Aldehyde CHO).
-
Fail Criteria: Appearance of a broad singlet at ~12.0–13.0 ppm (Carboxylic OH) or significant shifts in the aromatic region due to electron density changes.
Degradation Logic Diagram
Figure 1: Autoxidation pathway. The formation of the carboxylic acid impurity can poison Palladium catalysts in subsequent cross-coupling reactions.
Part 5: Handling & Engineering Controls
Engineering Controls
-
Primary: All weighing and transfer must occur inside a certified Chemical Fume Hood .
-
Secondary: If handling >5g, use a static-dissipative powder containment hood or a glovebox to prevent dust aerosolization.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double Gloved) | Standard nitrile offers good protection against solid transfer. If dissolved in DCM/THF, use Silver Shield/Laminate under-gloves. |
| Respiratory | N95 (if open bench) | Only if fume hood is unavailable (not recommended). For spills, use P100/OV cartridges. |
| Eye | Chemical Goggles | Safety glasses are insufficient if fine dust is generated; goggles seal the eyes from irritating particulates. |
Glove Permeation Logic
Do not assume nitrile protects against the solvent carrying the indole.
-
In DMSO/DMF: Nitrile is excellent (>480 min breakthrough).
-
In DCM/Chloroform: Nitrile fails in <5 mins. Use Laminate or PVA gloves.
Part 6: Emergency Response & Waste Disposal
Spill Response Workflow
Scenario: 5g bottle dropped, powder dispersed on floor.
-
Evacuate: Clear immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves, goggles, and N95 respirator.
-
Contain: Do NOT dry sweep (creates dust).[4] Cover spill with wet paper towels (dampened with water) to suppress dust.
-
Clean: Scoop damp material into a wide-mouth waste jar. Wipe surface with 1N NaOH (neutralizes potential acid degradation products) followed by water.
Fire Fighting (HF/HBr Hazard)
-
Warning: Firefighters must wear full SCBA. The thermal decomposition of the fluorine substituent generates HF gas.
-
Post-Fire: Equipment exposed to smoke must be neutralized (calcium gluconate wash) to remove HF deposits.
Waste Disposal
-
Stream: Halogenated Organic Waste.
-
Do Not: Mix with strong oxidizers (nitric acid) or strong bases in the waste stream, as exothermic polymerization of the aldehyde may occur.
Emergency Decision Diagram
Figure 2: Decision logic for spill and fire scenarios. Note the critical path for HF gas awareness during fire events.
Part 7: References
-
ChemicalBook. (2025).[3][5] 5-bromo-7-fluoro-1H-indole SDS & Properties. Retrieved from .
-
Sigma-Aldrich. (2025). Safety Data Sheet for 5-Bromo-7-fluoro-1H-indole (Analogue Read-Across). Retrieved from .[6]
-
BenchChem. (2025).[7] 5-Bromoindole Scaffolds in Medicinal Chemistry: Application Notes. Retrieved from .
-
Fisher Scientific. (2025). Indole-3-carboxaldehyde Safety Data Sheet. Retrieved from .
-
Cayman Chemical. (2025).[1] Indole-3-carboxaldehyde SDS. Retrieved from .
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5-Bromo-7-fluoro-1H-indole | 883500-73-0 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
Abstract: This document provides a comprehensive, two-part guide for the synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol begins with the synthesis of the precursor, 5-bromo-7-fluoro-1H-indole, from commercially available starting materials. The subsequent and final step details the regioselective formylation at the C3 position of the indole nucleus via the Vilsmeier-Haack reaction. This guide is designed for researchers and scientists, offering not just a procedural walkthrough but also the underlying chemical principles, safety considerations, and characterization guidelines.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic placement of substituents, such as halogens, on the indole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde serves as a key intermediate, with the aldehyde function providing a versatile handle for further chemical transformations, while the bromo and fluoro groups can enhance binding affinity and improve metabolic stability. The synthesis protocol outlined herein follows a reliable and well-established chemical pathway.
Overall Synthetic Pathway
The synthesis is achieved in two primary stages: first, the construction of the indole ring system to form the necessary precursor, followed by the introduction of the carbaldehyde group.
Figure 1: Overall two-step synthesis scheme.
Part 1: Synthesis of the Precursor, 5-Bromo-7-fluoro-1H-indole
Principle: The synthesis of the indole precursor is accomplished through the reaction of a substituted nitrobenzene with a vinyl Grignard reagent. This method provides a direct route to the indole core. The vinylmagnesium bromide acts as a nucleophile, initiating a sequence of reactions that ultimately leads to the cyclization and formation of the indole ring system.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | 219.99 | 1.0 g (4.54 mmol) | Starting material |
| Vinylmagnesium bromide (1M in THF) | 1826-67-1 | 131.26 | 13.62 mL (13.62 mmol) | 3 equivalents |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | ~40 mL | Reaction solvent |
| Saturated aqueous NH₄Cl | 12125-02-9 | 53.49 | As needed | For quenching the reaction |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ~60 mL | Extraction solvent |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |
| Silica gel (for column chromatography) | 7631-86-9 | - | As needed | Stationary phase |
| Petroleum ether | 8032-32-4 | - | As needed | Mobile phase component |
Experimental Protocol
-
Reaction Setup: Add 4-bromo-2-fluoro-1-nitrobenzene (1.0 g, 4.54 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the starting material in anhydrous tetrahydrofuran (20 mL).
-
Initial Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. It is crucial to maintain this low temperature to control the reaction's exothermicity and minimize side-product formation.
-
Grignard Addition: Slowly add vinylmagnesium bromide (1M solution in THF, 13.62 mL, 13.62 mmol) dropwise to the cooled solution, ensuring the internal temperature does not rise above -35 °C.
-
Reaction: Stir the reaction mixture at -40 °C for 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cooling bath.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a mixture of ethyl acetate and petroleum ether (e.g., a 9:1 petroleum ether:ethyl acetate gradient) to afford 5-bromo-7-fluoro-1H-indole.[1] The expected yield is approximately 25%.
Part 2: Vilsmeier-Haack Formylation of 5-Bromo-7-fluoro-1H-indole
Principle: The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[2] The reaction proceeds in two main stages. First, phosphoryl chloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[3] Second, the electron-rich C3 position of the indole nucleus attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[3][4]
Workflow for Vilsmeier-Haack Formylation
Figure 2: Step-by-step workflow for the formylation reaction.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 5-Bromo-7-fluoro-1H-indole | 883500-73-0 | 214.04 | 1.0 g (4.67 mmol) | Precursor from Part 1 |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | ~0.5 mL (5.14 mmol) | Corrosive, reacts violently with water |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | ~10 mL | Reaction solvent and reagent |
| Saturated aqueous Na₂CO₃ | 497-19-8 | 105.99 | As needed | For quenching and basification |
| Water (deionized) | 7732-18-5 | 18.02 | As needed | For washing |
Experimental Protocol
-
Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (5 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (~0.5 mL, 5.14 mmol) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic and must be controlled. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Indole: Dissolve 5-bromo-7-fluoro-1H-indole (1.0 g, 4.67 mmol) in anhydrous DMF (5 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then pour it carefully into a beaker of crushed ice. Slowly add saturated aqueous sodium carbonate solution with stirring until the mixture is alkaline (pH > 8). This step neutralizes the acid and hydrolyzes the intermediate to the aldehyde, which typically precipitates as a solid.[5]
-
Purification: Stir the resulting slurry for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and dry it under vacuum to yield 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture if necessary.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), the indole N-H proton (>11 ppm), and distinct aromatic protons with couplings consistent with the substitution pattern.
-
¹³C NMR: The spectrum should show a signal for the aldehyde carbonyl carbon (~185-190 ppm) in addition to the aromatic carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₅BrFNO, MW: 242.05 g/mol ).
-
FT-IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the aldehyde C-H stretch (~2850 and 2750 cm⁻¹), and the carbonyl C=O stretch (~1650 cm⁻¹).
Safety and Handling
-
Phosphoryl chloride (POCl₃): is highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard Reagents: are flammable and react vigorously with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: THF, DMF, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present. DMF is a reproductive toxin and should be handled with care.
-
General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis.
References
-
International Journal of ChemTech Research. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
-
MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Note: Vilsmeier-Haack Formylation of 5-Bromo-7-Fluoro-1H-Indole
Abstract & Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl (-CHO) group, transforming a substrate into a valuable aldehyde intermediate.[4] Indole-3-carboxaldehydes, the products of indole formylation, are pivotal building blocks in medicinal chemistry and drug development, serving as precursors to a vast array of biologically active molecules, including analogues of olivacine and ellipticine.[5][6]
This document provides a detailed technical guide for the Vilsmeier-Haack formylation of 5-bromo-7-fluoro-1H-indole. The presence of two electron-withdrawing halogens on the benzene ring deactivates the indole nucleus, presenting a moderate challenge compared to the formylation of unsubstituted indole. This protocol has been optimized to address this reduced reactivity, ensuring a high-yield synthesis of 5-bromo-7-fluoro-1H-indole-3-carbaldehyde. We will delve into the underlying mechanism, provide a robust step-by-step protocol, and offer expert insights into process control, safety, and product characterization.
Mechanism and Scientific Rationale
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole substrate, followed by hydrolysis.[4][7]
2.1 Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][8][9] The structure of this adduct is best described as an ionic salt.
2.2 Electrophilic Attack and Regioselectivity
The indole nucleus is an electron-rich heterocycle. The position of highest electron density, and therefore the most nucleophilic center, is the C3 position.[9] The Vilsmeier reagent undergoes electrophilic attack at this C3 position. This regioselectivity is a hallmark of electrophilic substitutions on indoles.[5] The resulting intermediate is an iminium salt.[8][10]
2.3 Influence of Substituents
The substrate, 5-bromo-7-fluoro-1H-indole, possesses two electron-withdrawing groups on the benzene portion of the molecule. While the primary site of electrophilic attack (C3) is on the pyrrole ring, the overall electron density of the bicyclic system is diminished. This deactivation means that the reaction may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the formylation of electron-rich indoles.[8]
2.4 Hydrolysis to the Aldehyde
The final step of the reaction sequence is the aqueous workup. The iminium salt intermediate is readily hydrolyzed by water to yield the desired 5-bromo-7-fluoro-1H-indole-3-carbaldehyde and a dimethylamine by-product.[4][5]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5-bromo-7-fluoro-1H-indole-3-carbaldehyde on a 10 mmol scale. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood.
3.1 Reagent Preparation (In Situ Vilsmeier Reagent)
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (15 mL, 194 mmol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.8 mL, 30 mmol, 3.0 equiv) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes.[5] CRITICAL: Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.[5][11]
-
After the addition is complete, allow the resulting colorless to pale yellow solution to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
3.2 Formylation Reaction
-
In a separate flask, dissolve 5-bromo-7-fluoro-1H-indole (2.14 g, 10 mmol, 1.0 equiv) in anhydrous DMF (10 mL).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 85-90 °C and maintain this temperature for 5-7 hours.[5][12]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progression.
3.3 Workup and Isolation
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Prepare a 1 L beaker containing 250 g of crushed ice and place it in a secondary container.
-
CRITICAL: In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[5] This quenching process is highly exothermic and will release HCl gas.
-
Once the addition is complete, continue stirring the aqueous mixture for 30 minutes.
-
Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to the mixture until the pH is alkaline (pH 8-9), as confirmed by pH paper.[5][12] This will cause the product to precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Dry the product under vacuum or in a desiccator to a constant weight. The crude product is typically obtained as a pale yellow or off-white solid.
3.4 Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.[5]
-
Alternatively, for very high purity, the crude material can be purified by flash column chromatography on silica gel.
Sources
- 1. sid.ir [sid.ir]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Note: 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde as a Privileged Synthetic Intermediate
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the handling, synthesis, and downstream functionalization of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde , a high-value scaffold for developing kinase inhibitors and receptor modulators.
Introduction & Strategic Value
In modern drug discovery, the indole scaffold is ubiquitous, but "privileged" status is often reserved for halogenated derivatives that offer orthogonal reactive handles. 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: 883500-73-0 derivative) represents a "trident" intermediate:
-
C-3 Aldehyde: A soft electrophile ready for condensation, oxidation, or reductive amination.[1]
-
C-5 Bromine: A reliable handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) to extend the carbon skeleton.[1]
-
C-7 Fluorine: A metabolic blocker that modulates the pKa of the indole NH (via inductive withdrawal), influencing hydrogen bond donor capability in active sites (e.g., kinase hinge regions).[1]
This guide provides validated protocols for synthesizing this intermediate and utilizing it to generate diverse chemical libraries.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde |
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 242.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water. |
| Stability | Stable under N₂.[1] Aldehyde is susceptible to air oxidation to carboxylic acid over prolonged storage.[1] |
| Handling | Irritant. Use standard PPE.[1] Store at 2–8°C under inert atmosphere. |
Protocol 1: Synthesis of the Intermediate (Vilsmeier-Haack Formylation)
Objective: Selective installation of the formyl group at the C-3 position of 5-bromo-7-fluoroindole.
Mechanistic Insight
The 7-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), slightly deactivating the indole ring compared to the non-fluorinated analog. However, the C-3 position remains sufficiently nucleophilic to attack the Vilsmeier reagent (chloroiminium ion). The reaction requires strict temperature control to prevent over-formylation or polymerization.[1]
Materials
-
Substrate: 5-Bromo-7-fluoroindole (1.0 eq)
-
Reagent: Phosphoryl chloride (POCl₃, 1.2 eq)[1]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF, 5–10 volumes)
-
Quench: 2M NaOH or Saturated Na₂CO₃[1]
Step-by-Step Procedure
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (10 mL per gram of substrate) to 0°C .
-
Activation: Dropwise add POCl₃ (1.2 eq) to the DMF over 15 minutes. Critical: Maintain internal temperature < 5°C to control the exotherm.[1] Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white precipitate may form).[1]
-
Addition: Dissolve 5-bromo-7-fluoroindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 80–90°C for 4–6 hours.
-
Hydrolysis: Cool the mixture to RT and pour slowly onto crushed ice (approx. 50g per gram substrate).[1]
-
Basification: Slowly add 2M NaOH or sat. Na₂CO₃ with vigorous stirring until pH ≈ 9–10. The iminium intermediate hydrolyzes to precipitate the aldehyde.[1]
-
Isolation: Filter the yellow solid. Wash copiously with water to remove residual DMF.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0→40% EtOAc in Hexanes).
Protocol 2: Divergent Functionalization
Objective: Utilizing the orthogonal handles for library generation.
A. Suzuki-Miyaura Coupling (C-5 Functionalization)
The C-5 bromine is electronically activated for oxidative addition by Pd(0), while the C-3 aldehyde remains intact under mild basic conditions.
-
Base: K₂CO₃ (2.0 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Conditions: 80°C, 4–12 h under N₂.
-
Note: If the boronic acid contains nucleophilic amines, reductive amination with the C-3 aldehyde may compete; protect the aldehyde as an acetal if necessary.
B. Reductive Amination (C-3 Functionalization)
This transforms the aldehyde into an amine-linked side chain, common in GPCR ligands.[1][2]
-
Reagent: Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]
-
Amine: Primary or secondary amine (1.1 eq)[1]
-
Solvent: DCE or THF
-
Acid Catalyst: Acetic acid (1–2 drops)[1]
-
Procedure: Mix aldehyde and amine in DCE for 1h (imine formation), then add STAB at 0°C. Stir overnight at RT.
Visualizing the Synthetic Workflow
The following diagram maps the synthesis of the intermediate and its downstream divergence.
Caption: Figure 1.[1][3][4] Synthetic roadmap from nitrobenzene precursor to the trident aldehyde intermediate and subsequent divergent library generation.
Scientific Rationale & Troubleshooting
The "Fluorine Effect"
The C-7 fluorine is not merely a structural placeholder.[1][5]
-
pKa Modulation: It lowers the pKa of the indole NH (typically ~16 to ~14-15), making the proton more acidic. This facilitates N-alkylation reactions using weaker bases (e.g., K₂CO₃ instead of NaH).[1]
-
Metabolic Stability: It blocks metabolic hydroxylation at the C-7 position, a common clearance pathway for indole drugs.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Vilsmeier | Incomplete hydrolysis of the iminium salt.[1][2] | Ensure the quench reaches pH >9 and stir the aqueous slurry for at least 1 hour before filtration. |
| N-Formylation Side Product | Reaction temperature too low during addition.[1] | Ensure the Vilsmeier complex is fully formed (30 min at 0°C) before adding the indole.[1] |
| Debromination during Suzuki | Pd insertion into C-Br is too slow/side reactions. | Use electron-rich ligands (e.g., XPhos, SPhos) or switch to Pd(PPh₃)₄ if the C-Br bond is sluggish due to the electron-poor ring. |
| Aldehyde Oxidation | Air exposure.[1][6] | Store the solid under Argon.[1] If impure, wash with NaHCO₃ solution to remove carboxylic acid.[1] |
References
-
Vilsmeier-Haack Formylation of Halogenated Indoles Source: Patent CN102786460A (2012).[1] "Synthetic method for indole-3-carboxaldehyde compounds." Relevance: Defines the specific temperature ramp (0°C to 90°C) required for high yields in electron-deficient indoles. URL:
-
Synthesis of 5-Bromo-7-fluoroindole Precursor Source: ChemicalBook / Vertex AI Search Results.[1] Relevance: Bartoli indole synthesis using vinylmagnesium bromide and 4-bromo-2-fluoro-1-nitrobenzene.[7] URL:[1]
-
Medicinal Chemistry of 5-Bromoindole Scaffolds Source: BenchChem Application Notes.[1][8] "5-Bromoindole Scaffolds in Medicinal Chemistry." Relevance: Validates the use of the C-5 bromine as a handle for kinase inhibitor development (e.g., Vemurafenib analogs). URL:[1]
-
Reactivity of Indole-3-Carboxaldehydes Source: El-Sawy, E. et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egypt.[1] J. Chem. (2017).[1] Relevance: Comprehensive review of Knoevenagel and Schiff base transformations at the C-3 aldehyde. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 877-03-2: 5-Bromoindole-3-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. evitachem.com [evitachem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 5-bromo-7-fluoro-1H-indole | 883500-73-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Application Note: Strategic Derivatization of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
Executive Summary
This guide details the strategic functionalization of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde , a high-value scaffold for medicinal chemistry. This molecule offers a unique "tri-vector" geometry for diversity-oriented synthesis:
-
C3-Aldehyde: A reactive handle for reductive aminations (solubility/pharmacophore attachment).
-
C5-Bromide: A platform for Palladium-catalyzed cross-couplings (biaryl expansion).
-
C7-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without imposing significant steric bulk.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.
Chemical Profile & Strategic Analysis
The inclusion of the C7-fluorine atom is not merely cosmetic; it fundamentally alters the electronic landscape of the indole core compared to the parent 5-bromoindole.
| Feature | Electronic Effect | Practical Implication for Synthesis |
| C7-Fluorine | Strong | Increased Acidity of N1-H: pKa drops from ~16 (indole) to ~14.5. Alkylation requires milder bases. Metabolic Stability: Blocks CYP450 oxidation at the electron-rich C7 position. |
| C5-Bromine | Weakly Deactivating | Cross-Coupling: Excellent substrate for Suzuki/Buchwald reactions. The C7-F actually facilitates oxidative addition at C5-Br by lowering the LUMO energy of the arene. |
| C3-Aldehyde | Strong | Electrophilicity: Highly reactive toward amines. The electron-deficient ring makes the aldehyde carbonyl more electrophilic than in simple indoles, accelerating imine formation. |
Strategic Reaction Map
The following flowchart illustrates the orthogonal pathways available for this scaffold.
Figure 1: Divergent synthetic pathways. Note that N1-protection is often required before C5-coupling if the boronic acid is sensitive, though modern catalysts tolerate the free NH.
Detailed Experimental Protocols
Protocol A: C3-Reductive Amination (The "Head")
Objective: Installation of a solubilizing amine or pharmacophore at the C3 position.
Rationale: Sodium Triacetoxyborohydride (STAB) is selected over NaCNBH
Materials:
-
Scaffold: 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 – 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Additive: Acetic Acid (1-2 drops, catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the indole aldehyde (100 mg, 0.41 mmol) in DCE (4 mL). Add the amine (0.45 mmol).
-
Activation: Add glacial acetic acid (catalytic amount). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution often changes color (yellow to orange) indicating imine formation.
-
-
Reduction: Add STAB (130 mg, 0.61 mmol) in one portion.
-
Note: Gas evolution is minimal but ensure the vessel is vented.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.[1] The 7-F atom provides a distinct signature; look for the M+H peaks.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM ( ). Dry organic layer over Na SO and concentrate.[1] -
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Insight: The 7-fluoro substituent pulls electron density from the indole ring, making the C3-imine intermediate more electrophilic than non-fluorinated analogs. This reaction typically proceeds faster than with standard 5-bromoindole.
Protocol B: C5-Suzuki-Miyaura Coupling (The "Tail")
Objective: Extension of the core via biaryl coupling.
Rationale: The C5-Br bond is activated.[2] The use of Pd(dppf)Cl
Materials:
-
Substrate: 5-Bromo-7-fluoro-indole derivative (1.0 equiv)
-
Boronic Acid: Ar-B(OH)
(1.2 equiv) -
Catalyst: Pd(dppf)Cl
·DCM (0.05 equiv) -
Base: Cs
CO (2.0 equiv) or K PO (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
Assembly: In a microwave vial or pressure tube, combine the indole substrate, boronic acid, base, and catalyst.[1]
-
Solvation: Add the degassed solvent system. Seal the vessel immediately.
-
Reaction: Heat to 80–90 °C (oil bath) or 100 °C (Microwave, 30 min).
-
Why Cs
CO ? The "Cesium Effect" aids in solubility in organic-heavy mixtures and is mild enough to prevent side reactions at the aldehyde (if still present).
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Silica gel chromatography.
Troubleshooting:
-
De-bromination (Hydrodehalogenation): If you observe the product minus the bromine (replaced by H), the reaction is too hot or the solvent is "wet" with protic impurities. Lower temperature to 70 °C.
-
Protodeboronation: If the boronic acid degrades, add it in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h).
Protocol C: N1-Alkylation (The "Anchor")
Objective: Tuning lipophilicity or protecting the nitrogen.
Methodology: Due to the 7-fluoro effect , the N1-H is more acidic. Strong bases like NaH are often unnecessary and can cause degradation.
-
Recommended: Cs
CO in DMF or MeCN at 50 °C. -
Procedure: Dissolve indole in DMF. Add Cs
CO (2.0 equiv). Stir 15 min. Add Alkyl Halide. Heat to 50 °C for 2 hours.
Analytical Data Summary (Expected)
| Technique | Characteristic Signal | Interpretation |
| Aldehyde proton (Diagnostic starting material). | ||
| Indole N-H.[3] Disappears upon N-alkylation. | ||
| Single peak. Shift changes slightly upon C5-coupling. | ||
| LCMS | M+H / M+H+2 (1:1 ratio) | Characteristic Bromine isotope pattern (79Br/81Br). The pattern disappears after Suzuki coupling. |
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Context: Foundational text on the metabolic stability and electronic effects of fluorine substitution.[4]
-
-
BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." Link
- Context: General protocols for halo-indole couplings adaptable to the 7-fluoro analog.
-
Ghorai, M. K., et al. "The direct reductive amination of electron-deficient amines with aldehydes."[5] Chemical Communications, 2014. Link
- Context: Mechanistic insights into reductive amin
-
Lerebours, R., & Wolf, C. "Chemo- and regioselective cross-coupling reactions of halo-substituted indoles." Journal of Organic Chemistry, 2012.[6]
- Context: Validates the reactivity order of C5-Br vs other halogens in indoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rjptonline.org [rjptonline.org]
Synthesis of serotonin receptor modulators from 5-Bromo-7-fluoro-1h-indole-3-carbaldehyde
Target Scaffold: 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde Application: CNS Drug Discovery (Depression, Schizophrenia, Anxiety) Document ID: AN-5HT-IND-07F
Executive Summary
This guide details the synthetic utility of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde as a high-value intermediate for generating serotonin (5-HT) receptor modulators. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of endogenous ligands (serotonin) and numerous drugs (e.g., Sumatriptan, Vilazodone).
This specific precursor offers three distinct vectors for optimization:
-
C3-Formyl Group: A reactive handle for reductive amination to install the basic amine pharmacophore (essential for Aspartate anchoring in the 5-HT receptor).
-
C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to probe hydrophobic pockets and improve selectivity.
-
C7-Fluorine: A strategic metabolic blocker that prevents oxidative deamination and modulates the pKa of the indole N-H, enhancing hydrogen bond donor capability.
Strategic Rationale & SAR Logic
The design of 5-HT modulators often follows a pharmacophore model requiring an aromatic core (indole), a linker, and a basic nitrogen.
-
The "Magic" of 7-Fluoro: Fluorine substitution at the 7-position is not merely structural.[1] It exerts a strong electron-withdrawing effect, lowering the pKa of the indole N-H bond. This strengthens the hydrogen bond interaction with the receptor's binding site (often Ser/Thr residues) while blocking metabolic hydroxylation at this typically labile position.
-
The C5 Vector: Bulky aryl or heteroaryl substituents at C5 are known to increase affinity for 5-HT2A and 5-HT7 subtypes by occupying the secondary hydrophobic pocket.
Diagram 1: Synthetic Strategy & Pharmacophore Mapping
Caption: Divergent synthetic workflow converting the aldehyde precursor into a library of 5-HT modulators via sequential C3 and C5 functionalization.
Experimental Protocols
Protocol A: C3-Functionalization via Reductive Amination
Objective: To install the basic nitrogen tail (e.g., N-aryl piperazine) required for 5-HT receptor binding. Mechanism: Formation of an iminium ion intermediate followed by reduction.
Reagents:
-
Precursor: 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Amine: 1-(2-Methoxyphenyl)piperazine (1.1 equiv) [Common 5-HT pharmacophore]
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Catalyst: Acetic Acid (AcOH) (1-2 drops)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (10 mL). Add catalytic AcOH to adjust pH to ~5–6.
-
Equilibration: Stir at room temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: The solution often changes color (yellow/orange) indicating imine formation.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes.
-
Expert Note: STAB is preferred over NaBH4 because it is less basic and reduces the iminium ion selectively without touching the aldehyde, preventing side-product formation.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 95:5).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Expected Yield: 75–88% Data Validation: 1H NMR should show the disappearance of the aldehyde peak (~9.9 ppm) and the appearance of methylene protons at C3 (~3.6 ppm).
Protocol B: C5-Diversification via Suzuki-Miyaura Coupling
Objective: To introduce biaryl complexity at the C5 position for subtype selectivity. Challenge: Unprotected indoles can poison Pd catalysts. This protocol uses a robust catalyst system (Pd(dppf)Cl2) compatible with free N-H indoles.
Reagents:
-
Substrate: C3-functionalized 5-bromo-7-fluoroindole (from Protocol A) (1.0 equiv)
-
Boronic Acid: Phenylboronic acid derivatives (1.2 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)
-
Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): In a microwave vial, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes to remove O2.
-
Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 quickly under a stream of Argon. Seal the vial.
-
Reaction:
-
Method A (Microwave): Heat at 100°C for 30–45 minutes.
-
Method B (Thermal): Reflux at 90°C for 4–8 hours.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via preparative HPLC or column chromatography.
Expected Yield: 60–80% (Substrate dependent).
Quantitative Data Summary
The following table summarizes the expected physicochemical shifts when modifying the core scaffold.
| Parameter | 5-H-Indole (Parent) | 5-Br-7-F-Indole (Precursor) | Effect on Drug Design |
| LogP (Lipophilicity) | ~2.1 | ~3.4 | Increased permeability; 7-F enhances lipophilicity vs H. |
| pKa (Indole NH) | ~17.0 | ~15.5 | Increased acidity (7-F induction) strengthens H-bond donation. |
| Metabolic Stability | Low (C7 oxidation) | High | 7-F blocks P450 hydroxylation at the 7-position. |
| C5 Reactivity | Low | High | Br allows rapid library expansion via cross-coupling. |
Pathway Visualization: 5-HT Receptor Interaction[3]
Understanding why these syntheses work requires visualizing the biological endpoint.
Caption: Molecular interaction map showing how the synthesized ligand motifs engage specific 5-HT receptor residues.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.[3][4] Retrieved from
-
Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Organic Chemistry Frontiers.[5] Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC. Retrieved from
-
Journal of Medicinal Chemistry. (2018). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.[6] ACS Publications. Retrieved from
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the purification of the synthetic intermediate 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). As a halogenated indole derivative, this compound is a valuable building block in medicinal chemistry for the synthesis of complex therapeutic agents.[1] Achieving high purity is critical for ensuring the integrity of subsequent synthetic steps and the reliability of biological data. The methodology detailed herein employs a C18 stationary phase with a gradient elution of water and acetonitrile, modified with 0.1% formic acid to ensure optimal peak shape and resolution. This guide is designed to be a self-validating system, incorporating analytical verification steps to confirm the purity of collected fractions.
Introduction and Scientific Principle
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a multi-functionalized heterocyclic compound. The indole scaffold is a privileged structure in drug discovery, and the strategic placement of bromo and fluoro substituents allows for diverse chemical modifications and modulation of physicochemical properties.[2] Given its role as a precursor, the presence of impurities from the synthetic process can lead to side reactions, low yields, and difficulties in the purification of downstream products.
This protocol leverages the principles of reverse-phase chromatography, the most widely used separation technique in HPLC for small organic molecules.[3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[5] The separation of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is based on its hydrophobic interactions with the C18 (octadecylsilyl) bonded silica stationary phase.[6][7]
-
Causality of Separation: The molecule possesses a significant non-polar character due to the fused aromatic rings and the hydrophobic bromine atom. These regions interact strongly with the long alkyl chains of the C18 column. A polar mobile phase, consisting of water and an organic solvent (acetonitrile), is used. By gradually increasing the concentration of acetonitrile, the polarity of the mobile phase is decreased, which weakens the hydrophobic interactions between the analyte and the stationary phase, causing it to elute from the column.[5][8] Impurities that are more polar than the target compound will elute earlier, while more non-polar (lipophilic) impurities will be retained longer.
-
Role of Mobile Phase Modifier: The addition of 0.1% formic acid to the mobile phase is a critical optimization step.[9] It serves two primary functions:
-
Suppressing Silanol Interactions: The silica backbone of the C18 column has residual silanol groups (-Si-OH) which are weakly acidic. These can interact with polar functional groups on the analyte, leading to peak tailing. The acidic modifier protonates these silanols, minimizing unwanted secondary interactions.[10]
-
Ensuring Consistent Analyte Ionization: By maintaining a low and stable pH, the modifier ensures that the analyte remains in a single, neutral form, preventing peak broadening or splitting that can occur if the compound exists in multiple ionization states.[4][8]
-
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector.
-
Preparative Column: C18 bonded silica, 5 or 10 µm particle size, ≥20 mm internal diameter (e.g., 21.2 x 150 mm).
-
Analytical Column: C18 bonded silica, <5 µm particle size (e.g., 4.6 x 100 mm) for fraction analysis.
-
Solvents: HPLC-grade acetonitrile (ACN), and ultrapure water.
-
Modifier: Formic acid (FA), LC-MS grade or equivalent.
-
Sample Solvent: Dimethyl sulfoxide (DMSO), HPLC grade.
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE for organic solutions).[2]
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): In a suitable glass container, combine 999 mL of ultrapure water with 1 mL of formic acid (0.1% v/v). Mix thoroughly.
-
Mobile Phase B (Organic): In a separate container, combine 999 mL of acetonitrile with 1 mL of formic acid (0.1% v/v). Mix thoroughly.
-
Filtration and Degassing: Filter each mobile phase through a 0.45 µm filter and degas for at least 15 minutes using an ultrasonicator or an online degasser to prevent pump cavitation and baseline noise.[11]
Crude Sample Preparation:
-
Accurately weigh the crude 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde.
-
Dissolve the sample in the minimum required volume of DMSO to create a concentrated stock solution. The solubility of similar indole aldehydes in DMSO is high, often around 30 mg/mL.[12]
-
Vortex until the sample is fully dissolved.
-
Dilute the DMSO stock solution with Mobile Phase A (Water + 0.1% FA) until the point of precipitation is almost reached. This step is crucial to ensure the sample solvent is compatible with the initial HPLC conditions, preventing on-column precipitation.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[13]
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol is designed for purifying multi-milligram to gram quantities of the crude material. The flow rate and injection volume should be scaled according to the column dimensions.
Table 1: Preparative HPLC Method Parameters
| Parameter | Value / Description | Rationale |
|---|---|---|
| Column | C18, 10 µm, 21.2 x 150 mm | Standard for preparative RP-HPLC, offering good loading capacity and resolution.[13][14] |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of the mobile phase system.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier; its increasing concentration elutes the compound.[9] |
| Flow Rate | 20.0 mL/min | Appropriate for a ~21 mm ID column to maintain optimal linear velocity. |
| Gradient Elution | See Table 2 below | A gradient is essential for separating impurities with a wide range of polarities from the target.[13] |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Volume | 1.0 - 5.0 mL | Dependent on sample concentration and column loading capacity. |
| Detection | UV at 260 nm and 300 nm | Indole-3-carbaldehyde has a λmax near 260 and 297 nm.[12] Monitoring two wavelengths helps ensure no impurities are missed. |
| Fraction Collector | Triggered by UV signal threshold | Ensures collection begins only when a compound is eluting. |
Table 2: Preparative Gradient Elution Profile
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 60 | 40 |
| 5.0 | 60 | 40 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 32.0 | 60 | 40 |
| 35.0 | 60 | 40 |
Step-by-Step Purification Workflow:
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (60% A / 40% B) for at least 5-10 column volumes, or until a stable baseline is achieved.[2]
-
Sample Injection: Inject the prepared, filtered crude sample onto the column.
-
Chromatographic Run: Initiate the gradient run as detailed in Table 2. Monitor the chromatogram in real-time.
-
Fraction Collection: Collect fractions as the main peak elutes. It is advisable to collect the peak in multiple smaller fractions across its width (e.g., start, middle, and end) to isolate the purest portions.
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of Mobile Phase B to remove any strongly retained impurities.
-
Re-equilibration: Re-equilibrate the column at initial conditions before the next injection.
Protocol 2: Analytical HPLC for Purity Assessment
This rapid method is used to check the purity of the collected fractions to guide the pooling process.
Table 3: Analytical HPLC Method Parameters
| Parameter | Value / Description |
|---|---|
| Column | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% to 95% B over 8 minutes, hold 2 min, re-equilibrate 2 min |
| Column Temp. | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 260 nm |
Post-Purification and Verification Workflow
The overall process from purification to final product isolation is a systematic workflow designed to ensure high purity.
Figure 1: General workflow for the purification and isolation of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde.
Procedure:
-
Fraction Analysis: Take a small aliquot (10-20 µL) from each collected fraction, dilute with acetonitrile, and inject onto the analytical HPLC system using the method in Protocol 2.
-
Purity Confirmation: Determine the purity of each fraction by peak area percentage at 260 nm.[13]
-
Pooling: Combine only the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Be cautious with the bath temperature to avoid compound degradation.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final purified compound as a solid powder.[2] This is generally preferred over evaporation to dryness to avoid decomposition and obtain a fluffy, easy-to-handle solid.
-
Final Characterization: Confirm the identity and final purity of the product using appropriate analytical techniques (e.g., NMR, LC-MS, and analytical HPLC).
Conclusion
The RP-HPLC protocol described in this application note provides a reliable and efficient method for the purification of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde. The use of a C18 column with an acetonitrile/water gradient modified with formic acid allows for excellent separation from common synthetic impurities. By following the detailed experimental procedure and integrating the analytical verification steps, researchers can achieve high purity of the target compound, which is essential for its successful application in drug discovery and development. This methodology can also serve as a foundational template for the purification of other structurally related indole derivatives.
References
-
Kyriakoudi, A., Tsolou, A., & Tsioufis, C. (2015). Reverse-phase HPLC analysis and purification of small molecules. In Methods in Molecular Biology (Vol. 1286, pp. 249-256). PubMed. Retrieved February 20, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved February 20, 2026, from [Link]
-
International Journal of Creative Research Thoughts. (2024, August 7). A Review On Recent Advances In Development Of RP-HPLC Method. Retrieved February 20, 2026, from [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved February 20, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 20, 2026, from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 20, 2026, from [Link]
-
GL Sciences. (2023, November 1). What are C18 HPLC columns?. Retrieved February 20, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]
-
C18 Column HPLC. (2025, June 24). Advanced Analytical Separation Technology for Precise Chemical Analysis. Retrieved February 20, 2026, from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved February 20, 2026, from [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved February 20, 2026, from [Link]
Sources
- 1. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. hplcchina.com [hplcchina.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Schiff Bases Derived from 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
Executive Summary & Scientific Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. The specific derivative 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde represents a high-value intermediate.
-
Why this Scaffold?
-
5-Bromo Position: Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) to expand library diversity.
-
7-Fluoro Position: Modulates metabolic stability (blocking P450 oxidation sites) and influences the acidity of the indole N-H via inductive effects, potentially enhancing hydrogen bonding in the target protein pocket.
-
Schiff Base (Imine) Formation: The C3-aldehyde is a reactive electrophile perfect for condensation with primary amines to generate azomethine linkers (
), which are pharmacophores in their own right (antimicrobial, anticancer, and antioxidant activity).
-
This guide details an optimized, self-validating protocol for converting this halogenated aldehyde into stable Schiff bases, addressing specific solubility challenges introduced by the lipophilic halogen substituents.
Chemical Basis & Reaction Mechanism[1][2][3][4]
The formation of the Schiff base is a reversible, acid-catalyzed condensation between the indole-3-carbaldehyde and a primary amine.
Key Mechanistic Insights for this Substrate:
-
Electrophilicity: The electron-withdrawing nature of the 5-Br and 7-F substituents increases the electrophilicity of the carbonyl carbon compared to unsubstituted indole, theoretically accelerating the nucleophilic attack.
-
Solubility: The halogens significantly reduce water solubility. Unlike simple indoles, this substrate requires polar organic solvents (Ethanol, Methanol) or co-solvents (THF) to maintain homogeneity during reflux.
Mechanism Visualization
Figure 1: Acid-catalyzed mechanism of Schiff base formation.[1] The dehydration step is often rate-determining and reversible.[2]
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde | Electrophile (Limiting Reagent) |
| Reagent | Primary Amine (Ar-NH₂ or R-NH₂) | Nucleophile (1.0 – 1.2 equiv) |
| Solvent | Absolute Ethanol (EtOH) or Methanol (MeOH) | Reaction Medium (Protic solvents aid proton transfer) |
| Catalyst | Glacial Acetic Acid (AcOH) | Proton source to activate carbonyl |
| Apparatus | Round-bottom flask, Reflux condenser, Magnetic stirrer | Standard reflux setup |
| Monitoring | TLC Silica plates (UV 254nm) | Reaction progress tracking |
Experimental Procedure
Method A: Standard Reflux (Recommended)
Best for bulk synthesis and obtaining crystalline products.
Step 1: Preparation
-
Weigh 1.0 mmol of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde into a 50 mL round-bottom flask.
-
Add 15–20 mL of Absolute Ethanol.
-
Note: If the aldehyde does not dissolve completely at room temperature, gently warm the flask. If turbidity persists (due to halogens), add 2–3 mL of THF to aid solubility.
-
-
Add 1.0–1.2 mmol (slight excess) of the chosen Primary Amine.[3]
Step 2: Catalysis & Reaction
-
Add 2–3 drops of Glacial Acetic Acid.
-
Scientific Insight: Do not add excess acid.[2] Too much acid protonates the amine nucleophile, rendering it unreactive (
), which shuts down the reaction.
-
-
Attach a reflux condenser and heat the mixture to reflux (
for EtOH) with stirring. -
Maintain reflux for 3–6 hours .
Step 3: Monitoring (Self-Validation)
-
TLC Check: Spot the reaction mixture against the starting aldehyde.
-
Mobile Phase: 30% Ethyl Acetate in Hexane.
-
Observation: The aldehyde spot (
) should disappear. The Schiff base typically appears as a new spot with a different (often lower due to increased polarity or higher if non-polar amine is used) and may fluoresce differently under UV.
-
Step 4: Workup & Isolation
-
Allow the reaction mixture to cool slowly to room temperature.
-
Precipitation: In many cases, the Schiff base will crystallize out upon cooling.
-
If no precipitate forms: Pour the mixture into 50 mL of crushed ice/water . The hydrophobic halogenated product should precipitate immediately.
-
-
Filter the solid using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.
-
Dry under vacuum.
Step 5: Purification
-
Recrystallization from hot Ethanol or an Ethanol/Chloroform mixture is usually sufficient to yield analytical-grade material.
Method B: Microwave-Assisted (High Throughput)
Best for library generation or sluggish amines.
-
Combine 1.0 mmol Aldehyde, 1.2 mmol Amine, and 2 drops AcOH in 2 mL Ethanol in a microwave vial.
-
Irradiate at 100–110°C for 5–15 minutes .
-
Cool and filter as described in Method A.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method A.
Characterization & Data Interpretation
To validate the structure, you must confirm the loss of the carbonyl group and the formation of the imine bond.
| Technique | Expected Signal | Interpretation |
| FT-IR | Disappearance: | The shift from Carbonyl to Imine stretch is the primary diagnostic. |
| ¹H NMR | Disappearance: Singlet at | The azomethine proton is distinct and upfield from the aldehyde. |
| ¹H NMR (NH) | Broad singlet | Indole NH remains intact (may shift slightly due to electronics). |
| Mass Spec | Confirm molecular weight. Look for Br isotope pattern (1:1 ratio for |
Troubleshooting (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | Pour reaction mixture into ice water (5x volume). The hydrophobic F/Br substituents will force precipitation. |
| Low Yield | Equilibrium not shifted. | Add molecular sieves (4Å) to the reaction flask to trap water. |
| Starting Material Remains | Amine is deactivated or sterically hindered. | Switch to Method B (Microwave) or use a stronger catalyst (p-Toluenesulfonic acid, 5 mol%). |
| Red/Brown Color | Oxidation of amine or indole. | Perform reaction under Nitrogen ( |
References
-
Synthesis and Biological Activity of Indole-3-carboxaldehyde Schiff Bases
-
Kedik, S. et al. "Synthesis and characterization of novel 5-fluoroindolylmethylen hydrazon derivatives." Journal of Faculty of Pharmacy of Ankara University, 2015.[1]
-
-
General Mechanism of Schiff Base Formation
-
Ciaccio, J. A. et al. "Schiff Base Synthesis: A Green Chemistry Approach." Journal of Chemical Education.
-
-
Microwave Assisted Synthesis of Schiff Bases
-
Sridhar, S. K. et al. "Synthesis and biological activity of some indole derivatives." European Journal of Medicinal Chemistry.
-
-
Properties of Halogenated Indoles
-
Sigma-Aldrich Product Data: 5-Bromo-7-fluoro-1H-indole.
-
Sources
Application Note: Multicomponent Transformations of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
Executive Summary
This guide details the synthetic utility of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: 883500-73-0) in multicomponent reactions (MCRs). While indole-3-carbaldehydes are ubiquitous in heterocyclic chemistry, this specific halogenated derivative offers a unique "dual-handle" advantage for medicinal chemistry:
-
The 5-Bromo Motif: Enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the MCR core is constructed.
-
The 7-Fluoro Substituent: Modulates the pKa of the indole NH, blocks metabolic oxidation at the vulnerable C7 position, and influences lipophilicity without imposing significant steric bulk.
This note provides optimized protocols for integrating this scaffold into Biginelli and Knoevenagel-initiated chromene syntheses, creating high-value libraries for kinase inhibition and anticancer screening.
Chemical Profile & Reactivity Analysis
Structural Logic
The reactivity of this molecule in MCRs is governed by the electrophilicity of the C3-formyl group, which is electronically "tuned" by the ring substituents.
| Feature | Chemical Consequence | Strategic Advantage |
| 3-Carbaldehyde | High electrophilicity; susceptible to nucleophilic attack (amines, active methylenes).[1] | The "Anchor" for MCR assembly (e.g., C-4 position in dihydropyrimidinones). |
| 5-Bromo | Inductive electron-withdrawal (-I); deactivates the ring slightly towards electrophilic substitution but stable to MCR conditions. | Diversification Handle: Allows orthogonal functionalization post-MCR. |
| 7-Fluoro | Strong electronegativity; lowers LUMO energy; increases NH acidity (H-bond donor capability). | Metabolic Shield: Blocks P450 hydroxylation; enhances H-bonding in the active site. |
Reaction Network Visualization
The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways. The 5-Br handle allows all MCR products to undergo subsequent cross-coupling.
Protocol A: The Biginelli Synthesis (DHPMs)
Target: 4-(5-Bromo-7-fluoro-1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Mechanism: Acid-catalyzed condensation of the aldehyde, urea, and ethyl acetoacetate.
Rationale
Standard Biginelli conditions (EtOH/HCl) often suffer from long reaction times with sterically or electronically deactivated aldehydes. For this 7-fluoro analog, we utilize a Lewis Acid catalyst (Yb(OTf)₃) or a solvent-free grindstone approach to maximize yield and suppress side reactions (e.g., aldol condensation of the keto-ester).
Materials
-
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.2 mmol) (or Thiourea for sulfur analogs)
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%)
-
Solvent: Ethanol (Absolute) or Acetonitrile
Step-by-Step Methodology
-
Charge: In a 25 mL round-bottom flask, combine the aldehyde (242 mg, 1 mmol), ethyl acetoacetate (130 mg, 1 mmol), and urea (72 mg, 1.2 mmol) in Ethanol (5 mL).
-
Catalyze: Add Yb(OTf)₃ (31 mg, 0.05 mmol).
-
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Checkpoint: Monitor by TLC (EtOAc:Hexane 4:6). The aldehyde spot (Rf ~0.5) should disappear within 2–4 hours. The 7-F substituent may slightly retard the reaction compared to unsubstituted indole-3-CHO due to inductive withdrawal affecting the carbonyl polarization, but the Lewis acid overcomes this.
-
-
Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (20 g).
-
Isolation: A solid precipitate will form. Filter under vacuum and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol/DMF (9:1) to yield the pure DHPM.
Expected Yield: 85–92%. Data Validation:
-
¹H NMR (DMSO-d₆): Look for the chiral proton at C4 (methine) around δ 5.5–6.0 ppm (doublet) and the two NH protons (urea) as broad singlets. The indole NH will appear downfield (δ >11.5 ppm) due to the 7-F effect.
Protocol B: Synthesis of 2-Amino-4H-Chromenes
Target: 2-Amino-4-(5-bromo-7-fluoro-1H-indol-3-yl)-4H-chromene-3-carbonitriles. Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
Rationale
This is a "Green Chemistry" optimized protocol using water/ethanol and a basic catalyst. This scaffold fuses the pharmacophores of the indole and the chromene (often associated with Bcl-2 inhibition).
Workflow Diagram
Figure 2: Sequential assembly of the chromene scaffold.
Materials
-
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1-Naphthol or Resorcinol (1.0 mmol)
-
Catalyst: DABCO (5 mol%) or Piperidine (drops)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology
-
Pre-mix: In a 50 mL flask, dissolve the aldehyde (1 mmol) and malononitrile (66 mg, 1 mmol) in 5 mL Ethanol. Stir at room temperature for 5 minutes.
-
Observation: The solution may turn yellow/orange, indicating the formation of the arylidene malononitrile intermediate (Knoevenagel product).
-
-
Addition: Add 1-Naphthol (144 mg, 1 mmol) and DABCO (6 mg).
-
Reaction: Heat to reflux for 30–60 minutes.
-
Note: The 5-Br/7-F indole moiety is lipophilic; if precipitation occurs too early, add 1-2 mL of DMF to maintain homogeneity until completion.
-
-
Workup: Cool to room temperature. The product usually precipitates out of the ethanol/water mixture.
-
Purification: Filter the solid. Wash with dilute EtOH. Recrystallize from Ethanol.[2]
Expected Yield: 88–95%.
Strategic Post-MCR Functionalization
Objective: Exploiting the 5-Bromo handle. Unlike standard indole-3-carbaldehydes, the 5-bromo-7-fluoro derivative allows for library expansion after the heterocyclic core is built.
Protocol (General Suzuki Coupling on MCR Product):
-
Dissolve the MCR product (DHPM or Chromene, 0.5 mmol) in 1,4-Dioxane/Water (4:1).
-
Add Arylboronic acid (0.75 mmol), K₂CO₃ (1.5 mmol), and Pd(dppf)Cl₂ (5 mol%).
-
Microwave irradiation at 110°C for 20 minutes (or reflux 4h).
-
Result: A biaryl-indole scaffold with the 7-F atom retained for metabolic stability.
References
-
Synthesis of 7-Fluoroindoles
-
Biginelli Reaction with Indole-3-Carbaldehydes
-
Indole 1,2,3,4-Tetrahydropyrimidinone Synthesis: International Journal of Pharmaceutical Sciences and Research. "Indole 1,2,3,4-Tetrahydropyrimidinone: Synthesis, Characterization and Biological Applications."
-
General Biginelli Protocols: "Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction." Int. J. Pharm. Sci.
-
-
Chromene Synthesis (MCR)
-
General Indole MCR Reviews
-
Indoles in Multicomponent Processes: "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, ACS Publications.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. CAS 387-44-0: 7-Fluoroindole | CymitQuimica [cymitquimica.com]
- 4. ossila.com [ossila.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde for the Development of Advanced Fluorescent Probes
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, prized for its intrinsic fluorescence and versatile reactivity.[1][2] This guide provides a comprehensive overview of the design, synthesis, and application of novel fluorescent probes derived from 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde. We delve into the unique photophysical advantages conferred by the halogen substituents and provide detailed, field-tested protocols for the synthesis and characterization of these probes. This document is intended for researchers, scientists, and drug development professionals seeking to develop next-generation tools for bioimaging and sensing.
Part I: The Foundation - Understanding the 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde Scaffold
The choice of starting material is paramount in the design of high-performance fluorescent probes. 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde offers a unique combination of electronic and steric properties that make it an exceptional platform for probe development.
-
Electronic Properties: The presence of two different halogen atoms, bromine at the 5-position and fluorine at the 7-position, significantly modulates the electron density of the indole ring system. The electron-withdrawing nature of these halogens can enhance the molecule's photo-stability and influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This provides a handle for fine-tuning the probe's absorption and emission wavelengths.[3][4]
-
Reactive Handle: The aldehyde group at the 3-position is a versatile functional group that serves as a key reaction site for introducing various recognition moieties.[5][6] This allows for the construction of a diverse library of probes tailored to specific analytes.
-
Synthetic Accessibility: This substituted indole-3-carbaldehyde is a readily available starting material, facilitating its adoption in various research and development pipelines.
Part II: Design Principles for Indole-Based Fluorescent Probes
The development of a successful fluorescent probe hinges on a clear understanding of the underlying photophysical mechanisms. For indole-based probes, Intramolecular Charge Transfer (ICT) is a commonly exploited mechanism.[7]
Intramolecular Charge Transfer (ICT): ICT probes are typically designed with an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system.[2][8] Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a large change in the dipole moment of the excited state. This excited state is highly sensitive to the polarity of its local environment, often leading to a red-shift in emission in more polar solvents.
In the context of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, the indole nucleus can act as the electron donor, while the aldehyde group, or a group introduced via the aldehyde, can serve as the electron acceptor. The bromo and fluoro substituents further modulate the electron-donating strength of the indole ring.
Part III: Synthesis and Purification Protocols
A common and effective method for synthesizing fluorescent probes from indole-3-carbaldehydes is the Knoevenagel condensation.[9][10] This reaction involves the base-catalyzed condensation of an active methylene compound with the aldehyde.
Protocol 1: Synthesis of an ICT-based Fluorescent Probe via Knoevenagel Condensation
This protocol describes the synthesis of a hypothetical probe, (E)-2-(5-bromo-7-fluoro-1H-indol-3-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile (BFIDA) , by reacting 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde with 4-(dimethylamino)phenylacetonitrile.
Materials:
-
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
-
4-(dimethylamino)phenylacetonitrile
-
Piperidine
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel (for column chromatography)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 mmol) and 4-(dimethylamino)phenylacetonitrile (1.1 mmol) in 20 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Hexane (7:3) solvent system.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or a viscous oil. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield BFIDA as a colored solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scientist's Note: The choice of base is critical. Piperidine is a mild base suitable for this condensation. Stronger bases may lead to side reactions. The reaction should be carried out under a fume hood.
Part IV: Photophysical Characterization
Once the probe is synthesized and purified, its photophysical properties must be thoroughly characterized.
Protocol 2: Determination of Absorption and Emission Spectra
Materials:
-
Synthesized probe (BFIDA)
-
Spectroscopic grade solvents (e.g., DMSO, Dichloromethane, Acetonitrile, Toluene)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare a series of dilute solutions (e.g., 1-10 µM) in the desired spectroscopic solvents.
-
Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
Determine the wavelength of maximum absorption (λ_abs).
-
Using the fluorescence spectrometer, excite the sample at its λ_abs and record the emission spectrum.
-
Determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
Protocol 3: Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable approach.[11][12]
Materials:
-
Synthesized probe (BFIDA)
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of solutions of both the standard and the test sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[11]
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and spectrometer settings are identical for both the standard and the test sample.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
The plots should be linear. Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the test sample using the following equation[11]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot
-
η is the refractive index of the solvent
-
Subscripts X and ST denote the test sample and the standard, respectively.
-
Scientist's Note: It is crucial to use dilute solutions to avoid inner filter effects.[12] The choice of the standard is important; its absorption and emission spectra should ideally overlap with the test sample.
| Photophysical Property | Description | Typical Data for an ICT Probe |
| λ_abs (nm) | Wavelength of maximum absorption | 350 - 450 |
| λ_em (nm) | Wavelength of maximum emission | 450 - 600 |
| Stokes Shift (nm) | Difference between λ_em and λ_abs | > 50 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Measure of how strongly a substance absorbs light | > 20,000 |
| Fluorescence Quantum Yield (Φ_F) | Efficiency of fluorescence emission | 0.01 - 0.80 |
Part V: Application Protocol - A Case Study for Analyte Sensing
A key application of fluorescent probes is the detection of specific analytes. This protocol outlines a general procedure for evaluating the response of our hypothetical probe, BFIDA, to a target analyte (e.g., a specific metal ion or biomolecule).
Protocol 4: Fluorescence Titration for Analyte Sensing
Materials:
-
BFIDA stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution of known concentration
-
Buffer solution (e.g., PBS, HEPES)
-
Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a solution of the probe in the chosen buffer at a fixed concentration (e.g., 5 µM).
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Add increasing amounts of the analyte stock solution to the probe solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte.
-
From this titration curve, the binding constant and limit of detection (LOD) can be determined.
Scientist's Note: Control experiments are essential. Test the probe's response to other potentially interfering species to establish its selectivity.
Visualizations
Caption: Synthetic workflow for the BFIDA fluorescent probe.
Caption: Jablonski diagram illustrating the ICT/TICT mechanism.
Caption: Workflow for photophysical characterization.
References
-
Wurdinger, K., et al. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Wang, Y., et al. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]
-
Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Photochemistry. [Link]
-
He, X., et al. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]
-
Resch-Genger, U., et al. (2025). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. ACS Omega. [Link]
-
Maji, R., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science. [Link]
-
ISS, Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
-
Martinez-Ariza, G., et al. (2018). Synthesis of fluorescent heterocycles: Via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. Organic Letters. [Link]
-
D'Este, E., et al. (2021). Combining cross-coupling reaction and Knoevenagel condensation in the synthesis of glyco-BODIPY probes for DC-SIGN super-resolution bioimaging. Chemical Communications. [Link]
-
Wang, Y., et al. (2021). A novel dual-responsive fluorescent probe for moisture detection and hypochlorite sensing. New Journal of Chemistry. [Link]
-
Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences. [Link]
-
Perez-Rodriguez, A., et al. (2020). Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. ACS Sensors. [Link]
-
Li, Y., et al. (2020). An Indole-Based Chemosensor for the Detection of Fluoride Ion and Use In Bioimaging. Molecules. [Link]
-
Urano, Y., et al. (2022). General Design Strategy to Precisely Control the Emission of Fluorophores via a Twisted Intramolecular Charge Transfer (TICT) Process. Journal of the American Chemical Society. [Link]
-
Le-Gac, S., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Fluorescence. [Link]
-
Urano, Y., et al. (2022). General Design Strategy to Precisely Control the Emission of Fluorophores via a Twisted Intramolecular Charge Transfer (TICT) Process. ResearchGate. [Link]
-
Kumar, A., et al. (2024). An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder. Talanta. [Link]
-
Wang, Y., et al. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]
-
Karon, K., et al. (2024). Synthesis and Investigation of Photophysical Properties of Fluorescent Dyes Obtained by the Knoevenagel Condensation Reaction of Mono, Di or Tri Formyl Aromatic Aldehydes and Various Ch Acids. SSRN. [Link]
-
Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).
-
Deepa, T., & Prasanth, D. S. (2016). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Roy, S., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Bioorganic & Medicinal Chemistry. [Link]
-
Palladino, P., et al. (2024). A colorimetric assay for indole-3-carbaldehyde detection in Brassicaceae. Food Chemistry Advances. [Link]
-
Sume, R. G. S., et al. (2025). Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes. ACS Fall 2025. [Link]
-
SIELC Technologies. (2018). 5-Bromoindole-3-carbaldehyde. [Link]
-
Alchimica. (n.d.). 5-bromo-7-fluoro-1H-indole-3-carbaldehyde. [Link]
-
Cheek, G. T., & Tipping, A. E. (1998). Fluorescence properties of electropolymerised 5-substituted indoles in solution. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Al-Fahad, A., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes | Poster Board #600 - American Chemical Society [acs.digitellinc.com]
- 4. Fluorescence properties of electropolymerised 5-substituted indoles in solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. A novel dual-responsive fluorescent probe for moisture detection and hypochlorite sensing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. iss.com [iss.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde Synthesis
Ticket ID: IND-VIL-057 Topic: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation of Deactivated Indoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Deactivated Ring" Challenge
Welcome to the technical support center. You are likely encountering low yields (below 50%) or incomplete conversion when synthesizing 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde .
The Core Problem: Unlike unsubstituted indole, your substrate carries two electron-withdrawing groups (EWGs).
-
5-Bromine: Inductive withdrawal deactivates the ring.
-
7-Fluorine: While it has resonance donation, its strong inductive effect (and position ortho to the nitrogen) significantly reduces the nucleophilicity of the C3 position.
Standard Vilsmeier-Haack protocols (0°C to RT) often fail here because the energy barrier for the electrophilic attack is too high. This guide provides a modified "Forcing Condition" protocol and a strict hydrolysis workflow to recover the yield.
Module 1: Reagent Quality (The Invisible Yield Killer)
User Question: "My reaction turns dark immediately, but TLC shows mostly starting material. Why?"
Technical Diagnosis: This is a classic symptom of moisture contamination or degraded
Protocol: Reagent Validation
| Reagent | Quality Check / Pre-treatment | Why? |
| DMF (Solvent/Reagent) | Must be Anhydrous. Dry over 4Å molecular sieves for 24h. | Water destroys the active Vilsmeier complex immediately. |
| Distill if colored. Must be clear/colorless. | Yellow/orange | |
| Starting Material | Dry under vacuum. | 7-Fluoroindoles can form hydrates; water in the lattice will kill the stoichiometry. |
Module 2: The Reaction Protocol (Staged Temperature Ramp)
User Question: "I stirred at room temperature for 12 hours as per standard literature, but conversion is <30%."
Technical Diagnosis: Due to the 5-Br and 7-F deactivation, the C3 position is not nucleophilic enough to react at room temperature. You must overcome the activation energy without charring the molecule.
Optimized Workflow: The "Cold-to-Hot" Ramp
Step 1: Formation of Vilsmeier Reagent (Exothermic)
-
Conditions: Cool anhydrous DMF (5-10 equiv) to 0°C under Argon.
-
Addition: Add
(1.2 - 1.5 equiv) dropwise. -
Wait: Stir at 0°C for 30 mins. A white precipitate (the Vilsmeier salt) may form. This is good.
Step 2: Addition of Substrate
-
Dissolution: Dissolve 5-Bromo-7-fluoroindole in minimal anhydrous DMF.
-
Addition: Add dropwise to the Vilsmeier complex at 0°C . Do not let temp rise above 5°C.
Step 3: The Energy Ramp (Critical)
-
Stage A: Stir at 0°C for 1 hour. (Allows complexation without polymerization).
-
Stage B: Warm to Room Temp for 1 hour.
-
Stage C: Heat to 60-80°C for 4-6 hours.
-
Note: Monitor via TLC every hour. The spot should transition from Starting Material (
in Hex/EtOAc) to the Iminium Salt (Baseline/Stuck) to Product (after mini-workup check).
-
Visualizing the Pathway
Figure 1: The reaction pathway requires thermal energy to push the deactivated indole (Yellow) to attack the active reagent (Red).
Module 3: Quenching & Workup (The Yield Recovery Phase)
User Question: "I see a strong product spot on TLC during the reaction, but after pouring into water, I get a sticky gum and low mass recovery."
Technical Diagnosis: The intermediate is an iminium salt . It is stable in acid but requires basic conditions to hydrolyze to the aldehyde. However, the 7-fluoro group makes the indole NH more acidic. If you use a base that is too strong (like NaOH pellets) or add it too fast (heat generation), you risk deprotonating the nitrogen and causing polymerization or "oiling out."
The "Buffered Precipitation" Protocol
-
The Quench: Pour the reaction mixture slowly onto crushed ice (3x volume of DMF).
-
Result: You will have a clear, acidic solution. The product is still trapped as the iminium salt.
-
-
The Hydrolysis (Critical Step):
-
Do NOT boil.
-
Do NOT use concentrated NaOH pellets.
-
Use: Saturated Sodium Acetate (
) or Potassium Carbonate ( ) solution. -
Action: Add base dropwise with vigorous stirring until pH 9-10 .
-
-
The Isolation:
Module 4: Troubleshooting Logic Tree
User Question: "How do I decide my next step if the yield is still low?"
Use this logic flow to diagnose the specific failure point.
Figure 2: Diagnostic logic for isolating the failure point.
FAQ: Specific Issues with 7-Fluoroindoles
Q: Does the 7-Fluoro substituent affect regioselectivity? A: Generally, no. The C3 position remains the most nucleophilic. However, the 7-F group creates steric bulk near the NH and increases NH acidity. This suppresses N-formylation (a common side reaction), which is actually beneficial. The main challenge is simply the rate of reaction at C3.
Q: Can I use microwave irradiation? A: Yes. For deactivated indoles, microwave heating (80-100°C for 10-20 mins) often improves yield and cleanliness compared to prolonged conventional heating, as it reduces the time available for tar formation.
Q: My product is reddish-brown. Is it impure? A: Likely yes. Pure 5-bromo-7-fluoro-1H-indole-3-carbaldehyde should be pale yellow or off-white. The red color usually comes from oligomers formed by acid-catalyzed coupling.
-
Fix: Recrystallize from Ethanol/Water (9:1) or perform a short silica plug filtration using 30% EtOAc in Hexanes.
References
-
BenchChem. (2025).[1][3][4] Vilsmeier-Haack Formylation of Indoles: Application Notes and Protocols.[1] Retrieved from
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Conditions. Retrieved from
-
Google Patents. (2012). CN102786460A: Synthetic method for indole-3-carboxaldehyde compounds.[1][3] (Describes specific heating protocols for 5-bromo and 7-fluoro derivatives). Retrieved from
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (Provides insights into modern catalytic variations). Retrieved from
Sources
Technical Support Center: Formylation of 5-Bromo-7-Fluoro-1H-Indole
Welcome to the technical support center for the formylation of 5-bromo-7-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your synthesis of 5-bromo-7-fluoro-1H-indole-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the formylation of 5-bromo-7-fluoro-1H-indole?
A1: The Vilsmeier-Haack reaction is the most widely employed and generally most effective method for the C3 formylation of indoles, including those with electron-withdrawing substituents like halogens.[1][2] This method utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.[1][2] Alternative methods like the Duff[3][4] and Reimer-Tiemann[5][6][7] reactions are generally less suitable for this substrate due to the deactivating nature of the bromo and fluoro substituents and a higher potential for side reactions.
Q2: How do the 5-bromo and 7-fluoro substituents affect the formylation reaction?
A2: Both the bromine at the C5 position and the fluorine at the C7 position are electron-withdrawing groups, which deactivate the indole ring towards electrophilic aromatic substitution. This deactivation can lead to slower reaction rates and may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the formylation of unsubstituted indole. However, the inherent high nucleophilicity of the C3 position of the indole nucleus generally ensures that formylation still occurs preferentially at this site.
Q3: What are the most common side reactions to expect during the formylation of 5-bromo-7-fluoro-1H-indole?
A3: The primary side reactions of concern are:
-
Incomplete reaction: Due to the deactivating effect of the halogens, the reaction may not go to completion, leaving unreacted starting material.
-
Formation of regioisomers: While C3 formylation is strongly favored, trace amounts of other formylated isomers (e.g., at C4 or C6) might be formed, particularly under harsh conditions.
-
Polymerization/decomposition: Indoles can be sensitive to strongly acidic conditions and high temperatures, which can lead to the formation of polymeric tars and other degradation products.
-
N-Formylation: While less common for the Vilsmeier-Haack reaction, N-formylation can sometimes be observed as a minor byproduct.
Q4: How can I purify the desired 5-bromo-7-fluoro-1H-indole-3-carboxaldehyde product?
A4: The crude product, which often precipitates from the reaction mixture upon aqueous workup, can be purified by several methods.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a common first step.[8] For higher purity, column chromatography on silica gel using a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is highly effective.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the formylation of 5-bromo-7-fluoro-1H-indole.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated Vilsmeier reagent | Ensure that the POCl₃ and DMF are of high purity and anhydrous. The Vilsmeier reagent should be prepared fresh for optimal reactivity. |
| Deactivated substrate | The electron-withdrawing bromo and fluoro groups significantly reduce the nucleophilicity of the indole ring. Consider increasing the reaction temperature (e.g., to 80-100 °C) and/or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] |
| Premature quenching of the Vilsmeier reagent | Ensure that the reaction is carried out under anhydrous conditions until the aqueous workup. Moisture will rapidly decompose the Vilsmeier reagent. |
Problem 2: Presence of Multiple Products (Observed by TLC or NMR)
| Potential Cause | Troubleshooting Steps |
| Formation of regioisomers | While C3 formylation is electronically favored, harsher conditions might lead to minor amounts of other isomers. Try to conduct the reaction at the lowest effective temperature and for the minimum time required for complete conversion of the starting material. |
| Di-formylation | Although unlikely with a deactivated substrate, di-formylation could occur under very forcing conditions. Ensure the stoichiometry of the Vilsmeier reagent is not excessively high (typically 1.1 to 1.5 equivalents are sufficient). |
| Degradation of starting material or product | Indoles can be unstable in strong acid. Ensure the temperature is well-controlled and consider a shorter reaction time. The workup should be performed promptly after the reaction is complete. |
Problem 3: Formation of a Dark, Tarry, or Polymeric Material
| Potential Cause | Troubleshooting Steps |
| Excessively high reaction temperature | High temperatures can promote polymerization of the indole. Reduce the reaction temperature and monitor for product formation over a longer period. |
| Prolonged reaction time at elevated temperature | Minimize the time the reaction is held at high temperatures. Once the starting material is consumed (as indicated by TLC), proceed with the workup. |
| Highly concentrated reaction mixture | Running the reaction at a slightly lower concentration may help to reduce polymerization. |
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Bromo-7-Fluoro-1H-Indole
This protocol is a generalized procedure based on established methods for the formylation of substituted indoles.[1][9] Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
5-bromo-7-fluoro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: In a separate flask, dissolve 5-bromo-7-fluoro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to 80-90 °C and monitor its progress by TLC.
-
Workup: Once the reaction is complete (typically after 2-4 hours, as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ to the mixture until the pH is neutral or slightly basic (pH 7-8). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. If no precipitate forms, extract the aqueous mixture with DCM or EtOAc (3 x volume of the aqueous layer).
-
Purification:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
-
Column Chromatography: If further purification is needed, dissolve the crude product in a minimal amount of DCM and load it onto a silica gel column. Elute with a gradient of hexane and ethyl acetate to isolate the pure 5-bromo-7-fluoro-1H-indole-3-carboxaldehyde.
-
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizations
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: The Vilsmeier-Haack reaction mechanism for the formylation of 5-bromo-7-fluoro-1H-indole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the formylation reaction.
Data Summary
Expected ¹H NMR Data
The following table provides an approximation of the expected ¹H NMR chemical shifts for the product, 5-bromo-7-fluoro-1H-indole-3-carboxaldehyde, based on data for similar structures.[10][11] Shifts are reported in ppm downfield from TMS. The exact values may vary depending on the solvent and spectrometer.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -CHO | ~9.9 - 10.1 | s |
| N-H | ~12.0 - 12.5 (broad) | br s |
| H2 | ~8.3 - 8.5 | s |
| H4 | ~7.8 - 8.0 | d |
| H6 | ~7.4 - 7.6 | d |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]
5-Bromo-7-fluoro-1h-indole-3-carbaldehyde stability and degradation pathways
Welcome to the technical support center for 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the stability and integrity of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the handling, storage, and use of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde in experimental settings.
Question 1: I am observing a new, more polar impurity in my reaction mixture upon workup. What could be the cause?
Answer:
The appearance of a new, more polar impurity, often observed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is likely due to the oxidation of the aldehyde group to a carboxylic acid. The indole ring system, while aromatic, can be susceptible to oxidation, and the aldehyde functional group is readily oxidized, especially in the presence of air or oxidizing agents.
Experimental Causality:
-
Exposure to Atmospheric Oxygen: Prolonged exposure of the compound in solution to air can lead to slow oxidation. This process can be accelerated by heat and light.
-
Presence of Oxidizing Agents: Contaminants in solvents or reagents, or the reaction conditions themselves, may be promoting oxidation.
Preventative Measures & Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution and during heating.
-
Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents to minimize the presence of dissolved oxygen and peroxide impurities.
-
Reaction Quenching: After your reaction is complete, consider quenching with a mild reducing agent if compatible with your desired product.
-
Storage of Solutions: If solutions must be stored, do so under an inert atmosphere, protected from light, and at a low temperature (see storage recommendations below).
Question 2: My starting material seems to be degrading upon storage, showing multiple spots on TLC. How can I store it properly?
Answer:
The degradation of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde upon storage is likely due to a combination of factors including light sensitivity, oxidation, and potentially moisture. Brominated aromatic compounds can be susceptible to photodegradation.[1]
Recommended Storage Protocol:
| Condition | Solid Compound | In Solution (e.g., in DMSO) |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage.[2] | Aliquot and store at -20°C or -80°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Overlay the solution with an inert gas before sealing. |
| Light | Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.[1] | Use amber vials for storage. |
| Moisture | Store in a desiccator to protect from moisture. | Use anhydrous solvents for preparing solutions. |
Self-Validating System: Before using a stored solution, it is good practice to run a quick quality control check, such as a TLC or HPLC analysis, to confirm the integrity of the compound.
Question 3: I am attempting a reaction that is sensitive to aldehydes, but I'm seeing unexpected side products. Could my starting material be the issue?
Answer:
Yes, the inherent reactivity of the aldehyde group in 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde could be the source of unexpected side products. Indole-3-carbaldehydes have reactivity typical of aromatic aldehydes.[3]
Potential Side Reactions:
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.
-
Aldol-type Condensations: If other enolizable carbonyl compounds are present, the aldehyde can participate in aldol reactions.
-
Oxidation/Reduction: As mentioned, the aldehyde can be easily oxidized.[3] Conversely, some reaction conditions might reduce the aldehyde to an alcohol.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Before starting your reaction, confirm the purity of your 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde.
-
Protecting Group Strategy: If the aldehyde is interfering with your desired transformation, consider protecting it as an acetal or another suitable protecting group.
-
Reaction Conditions: Carefully review your reaction conditions. Are there strong bases or acids that could be promoting side reactions? Can the temperature be lowered?
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde?
A1: Based on the functional groups present, the primary degradation pathways are likely to be:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-bromo-7-fluoro-1H-indole-3-carboxylic acid. The indole ring itself can also undergo oxidative degradation under harsh conditions.
-
Photodegradation: Halogenated aromatic compounds can be light-sensitive, potentially leading to dehalogenation or other radical-mediated degradation pathways.[1]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the compound's stability over long periods.
-
Polymerization: Under certain acidic conditions or in the presence of heat, indole-3-carbaldehydes can be prone to polymerization or self-condensation reactions.
Potential Oxidative Degradation Pathway:
Caption: Figure 2. Workflow for Developing a Stability-Indicating Method.
References
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
ACS Publications. Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O) | Organic Letters. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Science.gov. Forced degradation study: Topics by Science.gov. [Link]
-
MDPI. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
National Center for Biotechnology Information. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]
-
ResearchGate. The direct C–H halogenations of indoles. [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2492.
-
Royal Society of Chemistry. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
Universität Bielefeld. Increasing the Stability of Flavin‐Dependent Halogenases by Disulfide Engineering. [Link]
-
MDPI. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. [Link]
-
Baoji Guokang Healthchem co.,ltd. 5-Bromo-1H-indole-3-carbaldehyde CAS NO.877-03-2. [Link]
-
SIELC Technologies. 5-Bromoindole-3-carbaldehyde. [Link]
Sources
Technical Support Center: Optimizing Reactivity of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
Case ID: IND-5Br7F-CHO-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
You are encountering reactivity issues with 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde . This is a common bottleneck. This scaffold presents a "perfect storm" of electronic deactivation and steric complexity. The 3-formyl group acts as a vinylogous amide, deactivating the carbonyl carbon, while the 7-fluoro substituent alters the N-H acidity and solubility profile.
This guide moves beyond standard protocols to address the specific electronic and steric anomalies of this fluorinated indole core.
Part 1: The Electronic Landscape (The "Why")
To troubleshoot, we must first visualize the competing electronic forces. This molecule is not just a sum of its parts; the substituents communicate through the
Reactivity & Deactivation Map
Figure 1: Electronic interplay within the scaffold. Note how the N1 lone pair deactivates the C3-aldehyde, while the 7-F atom significantly increases N1 acidity.[1]
Part 2: Troubleshooting Cross-Coupling (Suzuki-Miyaura)
Symptom: Low conversion (<20%) or dehalogenation (protodebromination) during Suzuki coupling at C5.
Root Cause:
-
Catalyst Poisoning: The free N-H (made more acidic by the 7-F) can deprotonate and coordinate to Palladium, or the C3-aldehyde can act as a hemilabile ligand.
-
Protodebromination: In the presence of alcohols or water (common Suzuki cosolvents), electron-deficient aryl halides are prone to losing the bromine atom rather than coupling.
The Solution Protocol: The "Anhydrous Switch"
Stop using aqueous carbonate bases (e.g.,
| Variable | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |
| Solvent | DMF/Water or Dioxane/Water | Anhydrous 1,4-Dioxane or Toluene | Prevents protodebromination.[1] |
| Base | Phosphate is basic enough to activate boronic acid but less likely to cause side reactions. | ||
| Catalyst | Bidentate ligands ( | ||
| Protection | None | SEM or Tosyl | CRITICAL: Protecting N1 prevents catalyst poisoning. |
Step-by-Step Optimized Workflow
-
Protection (Recommended): Protect N1 with a Tosyl (Ts) or SEM group. The 7-F group makes N1 acidic, so use
(1.1 eq) in DMF at 0°C, followed by or .[1] -
Degassing: Sparge 1,4-dioxane with Argon for 20 mins. Do not skip this. Oxygen promotes homocoupling of the boronic acid.[2]
-
Assembly: In a glovebox or under Ar stream, combine:
-
Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS, not TLC (dehalogenated byproduct often co-elutes on TLC).
Part 3: Troubleshooting Aldehyde Reactivity (Reductive Amination)
Symptom: Imine formation is sluggish; starting material remains unconsumed even with excess amine.
Root Cause: The indole nitrogen lone pair donates density into the C3-carbonyl (vinylogous amide character), making the carbonyl carbon significantly less electrophilic than a standard benzaldehyde.
Decision Tree: Activation Strategy
Figure 2: Workflow for forcing imine formation on deactivated indole-3-carbaldehydes.
The "Titanium Boost" Protocol
Standard
-
Imine Formation: Dissolve Indole-aldehyde (1 eq) and Amine (1.2 eq) in anhydrous THF.
-
Activation: Add Titanium(IV) isopropoxide (
) (1.5 - 2.0 eq).-
Note: The solution often turns yellow/orange upon imine formation.
-
-
Incubation: Stir at RT for 6–12 hours (or 50°C if amine is steric).
-
Reduction: Cool to 0°C. Add
(2.0 eq) directly to the mixture (caution: gas evolution). -
Quench: Quench with
(causes Ti salts to precipitate as a white solid). Filter through Celite.
Part 4: Frequently Asked Questions (FAQs)
Q1: The 7-fluoro group is small.[1] Does it really affect solubility that much? A: Yes. While Fluorine is isosteric with Hydrogen, it significantly increases the lipophilicity of the molecule while simultaneously increasing the polarity of the C-F bond. This creates a "solubility gap" where the molecule is too polar for Hexane/Et2O but too lipophilic for water.
-
Best Solvents: THF, DMSO, DMF, hot Ethanol.
-
Purification: Avoid crystallization. Use Flash Chromatography with DCM/MeOH gradients.
Q2: Can I use standard n-BuLi for lithiation/exchange at the C5-Br position?
A: Risky. The N1-H proton is highly acidic (pKa ~13-14 vs 16 for indole) due to the 7-F and 3-CHO groups.[1]
Q3: Why does my reaction turn black and stall? A: "Palladium Black" formation indicates catalyst decomposition. This usually happens because the oxidative addition step is too slow (due to the electron-rich nature of the indole ring competing with the C-Br bond) or the ligand is insufficient.
-
Fix: Switch to
(ferrocene ligand is robust) or add (Tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer.
References
- Indole Reactivity & 7-Fluoro Effects: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming 7-substitution effects on N-H acidity). Context: Explains the inductive withdrawal of C7-F lowering pKa of N1-H.
-
Lewis Acid Catalyzed Reductive Amination
- Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Titanium(IV)
-
Solubility of Halogenated Indoles
Sources
- 1. CAS 877-03-2: 5-Bromoindole-3-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. toku-e.com [toku-e.com]
Technical Support Center: Purification of Polar Indole-3-Carbaldehydes
Status: Operational Ticket ID: IND-CHO-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction: The "Sticky" Indole Challenge
Welcome to the technical support portal. If you are here, you are likely staring at a TLC plate with a streak that refuses to resolve, or a crude oil that resists crystallization.
The Core Problem: Indole-3-carbaldehydes present a dual-challenge in purification:
-
The Indole N-H: A hydrogen bond donor that interacts strongly with the acidic silanols of silica gel, causing severe tailing.
-
The Aldehyde (C3-CHO): A reactive electrophile prone to oxidation (to carboxylic acids) and polymerization, while also increasing polarity.
This guide moves beyond standard protocols to provide "field-tested" strategies for isolating high-purity polar indole aldehydes.
Module 1: Diagnostic Triage & Solubility
User Query: "My crude material is a dark oil. It won't dissolve in Hexane/Ethyl Acetate for loading, but it crashes out of DCM."
The Solubility Paradox
Indole-3-carbaldehydes are "amphiphilic" in a frustrating way: too polar for non-polar solvents, but often not polar enough for pure water.
Solubility Profile:
| Solvent | Solubility | Application |
|---|---|---|
| Hexane / Heptane | Insoluble | Use as an anti-solvent to crash out impurities. |
| DCM / Chloroform | Moderate | Good for extraction, but polar derivatives may precipitate. |
| Methanol / Ethanol | High | Ideal for Bisulfite formation (see Module 3). |
| DMSO / DMF | Very High | Use for loading reverse-phase columns or biological assays. |
Immediate Action:
If your compound is insoluble in DCM but soluble in MeOH, do not force a normal-phase silica column using Hexane/EtOAc. You will likely lose the compound to irreversible adsorption. Proceed immediately to Module 3 (Bisulfite Purification) or Module 2 (Deactivated Silica) .
Module 2: The Bisulfite "Golden Key" Strategy
User Query: "I have Vilsmeier reagents and starting material co-eluting with my aldehyde. Chromatography is failing."
The Solution: Chemical purification via Sodium Bisulfite (NaHSO₃) adducts.[1][2][3][4] This is the most robust method for purifying indole-3-carbaldehydes. It exploits the reversible formation of a water-soluble sulfonate salt, effectively pulling your aldehyde into the aqueous phase while impurities remain in the organic phase.
The Protocol (Step-by-Step)
-
Adduct Formation:
-
Dissolve crude indole aldehyde in a minimal amount of Methanol or Ethanol (approx. 5 mL per gram).
-
Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx.[1][2] 1.5 - 2.0 equivalents).
-
Observation: A precipitate may form, or the solution may just remain clear. Both are fine.
-
Stir vigorously for 30–60 minutes.
-
-
The Wash (Removing Impurities):
-
Dilute with water (to dissolve any precipitate).
-
Wash the aqueous phase 2–3 times with Ethyl Acetate or DCM .[5]
-
Critical Check: Your product is now in the Aqueous Phase (as the sulfonate salt). The organic layer contains your non-aldehyde impurities. Discard the organic layer.
-
-
Regeneration (Releasing the Aldehyde):
-
Isolation:
Caption: Workflow for chemical purification using sodium bisulfite adducts. This method bypasses chromatography issues entirely.[8]
Module 3: Chromatography Troubleshooting (Taming Silica)
User Query: "I must use a column. The spots are streaking from Rf 0.5 down to the baseline."
The Cause: The acidic silanol groups (
Strategy A: The "TEA" Deactivation
You must neutralize the silica acidity.
-
Mobile Phase: Add 1% Triethylamine (TEA) to your solvent system (e.g., 1% TEA in 99% DCM).
-
Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This "caps" the active silanol sites.
-
Elution: Run your gradient (e.g., 0% → 10% MeOH in DCM).
-
Note: TEA may elute with your product. It can be removed by high-vacuum drying or a quick wash with dilute citric acid (if your aldehyde is acid-stable).
-
Strategy B: Solvent Systems for Polar Indoles
Standard Hexane/EtOAc often fails for polar indole-3-carbaldehydes because the compound crashes out on the column head.
-
Recommended System: DCM / Methanol
-
Gradient: Start at 100% DCM. Ramp slowly to 5% MeOH, then 10% MeOH.
-
Warning: Do not exceed 15-20% MeOH on silica, as silica gel begins to dissolve/degrade, contaminating your product.
Module 4: Vilsmeier-Haack Specific Issues
User Query: "I synthesized this via Vilsmeier-Haack. My product is turning pink/red on the bench."
The Diagnosis: Trace acid contamination.
The Vilsmeier reagent (
Corrective Workup:
-
Hydrolysis Time: After the reaction, pour onto ice and stir for at least 1 hour . The intermediate iminium salt is stable; it needs time to hydrolyze to the aldehyde.
-
Neutralization: Do not just add water. Neutralize to pH 7–8 using Sodium Acetate or NaHCO₃ .
-
Final Polish: If the solid is pink, recrystallize from Ethanol/Water or Toluene to remove oligomers.
Module 5: Stability & Storage
User Query: "How do I store this? It decomposed over the weekend."
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.[3]
-
Temperature: -20°C is mandatory for long-term storage.
-
Physical State: Solid forms are vastly more stable than oils. If your product is an oil, attempt to solidify it by triturating with Hexane/Ether or converting it to a solid bisulfite adduct (which can be stored indefinitely and regenerated when needed).
Decision Logic for Purification
Caption: Decision matrix for selecting the optimal purification route based on solubility and impurity profile.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Brindle, C. S.; et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[4] Org.[2][9] Process Res. Dev.2017 , 21, 1394–1403.[4] Link
-
Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[10] J. Org.[10] Chem.1999 , 64, 5722–5724.[10] Link
-
BenchChem Technical Support. "Indole-3-carboxaldehyde Properties & Vilsmeier-Haack Troubleshooting." BenchChem Knowledge Base. Link
-
Cayman Chemical. "Indole-3-carboxaldehyde Product Information & Solubility." Cayman Chemical Product Sheets. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Storage and handling best practices for halogenated indoles
Topic: Storage, Handling, and Stability Protocols
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Core Directive: The Stability Paradox
As researchers, we often treat halogenated indoles as simple building blocks. This is a mistake. The indole core is electron-rich and prone to oxidative coupling, while the halogen substituents (F, Cl, Br, I) introduce distinct vulnerabilities—specifically photolytic instability (I, Br) and altered metabolic reactivity.
The Golden Rule: Purity in halogenated indoles is not a permanent state; it is a maintenance protocol. A white powder turning pink is not just a cosmetic issue; it is a sign of radical-mediated dimerization that will compromise your IC50 values and crystallographic data.
Module 1: The "Pink Indole" Phenomenon (Oxidation & Purity)
Q: Why has my white 5-bromoindole powder turned pink/brown in the bottle?
A: You are witnessing the "Indoxyl Cascade." Indoles are electron-rich heterocycles.[1] Upon exposure to atmospheric oxygen and light, the C3 position undergoes auto-oxidation to form an indoxyl intermediate (3-hydroxyindole). This intermediate is unstable and rapidly dimerizes.[2]
-
Pink/Red: Formation of Indirubin (an isomer of indigo).
-
Blue/Dark Blue: Formation of Indigo .[3]
-
Brown/Black: Advanced polymerization (melanin-like oligomers).
The Mechanism: The halogen substituent affects this rate. Electron-withdrawing groups (EWGs) like Fluorine can stabilize the ring against initial oxidation, but heavy halogens (Br, I) render the molecule susceptible to radical formation, which accelerates the cascade.
Figure 1: The oxidative degradation pathway of indoles. Note that 'Pink' is often the first visible sign of degradation (Indirubin formation).
Q: Can I still use the reagent if it is slightly pink?
A: Strictly No for quantitative assays. Even 1-2% impurity can act as a radical initiator or a redox cycler in biological assays.
-
For Synthesis: You may purify via recrystallization (typically from hexanes/EtOAc) or sublimation.
-
For Bioassays: Discard and repurchase. The degradation products (isatins/indigos) often have nanomolar biological activity that will confound your results.
Module 2: Halogen-Specific Handling (The Stability Spectrum)
Not all halogens are equal. The C-X bond strength dictates your handling protocol.
Table 1: Stability Hierarchy & Storage Requirements
| Halogen | Bond Energy (kcal/mol) | Primary Risk | Storage Protocol |
| Fluoro- (F) | ~115 (Strong) | Chemical stability is high; metabolic blocking. | Standard: 4°C, Desiccated. Amber vial recommended but not critical. |
| Chloro- (Cl) | ~84 (Moderate) | Moderate stability. | Standard: 4°C, Desiccated. Amber vial required. |
| Bromo- (Br) | ~72 (Weak) | Photolysis: Susceptible to homolytic cleavage by UV/Blue light. | Strict: -20°C, Dark, Argon overlay. Handle under red/yellow light if possible. |
| Iodo- (I) | ~57 (Very Weak) | Extreme Photolability: C-I bond breaks rapidly under ambient light. | Critical: -20°C or -80°C. Double-wrapped in foil. Never expose to fluorescent hood lights for >5 mins. |
Q: My 5-iodoindole degraded despite being in a freezer. Why?
A: It was likely the thaw cycle . Iodoindoles are notoriously fragile. If you removed the bottle from the freezer and opened it while cold, condensation formed inside. Water promotes hydrolysis and proton-transfer reactions that accelerate decomposition. Furthermore, if the freezer has a glass door, long-term light exposure (even low intensity) can cleave the C-I bond over months.
Corrective Protocol:
-
Allow vial to reach room temperature in a desiccator before opening.
-
Flush headspace with Argon after every use.
-
Wrap the vial in aluminum foil, even inside the box.
Module 3: Solubilization & Stock Solutions
Q: Can I store stock solutions in DMSO at -20°C?
A: Yes, but with a "Freeze-Thaw" Warning. DMSO is excellent for solubility but is hygroscopic (absorbs water from air). Repeated opening of a cold DMSO stock introduces water, which freezes as ice crystals. These crystals can cause "salting out" of your indole or facilitate hydrolysis.
The "Single-Use Aliquot" System (Self-Validating Protocol): Instead of one large stock bottle, use this workflow to ensure reproducibility.
Figure 2: The Single-Use Aliquot workflow minimizes freeze-thaw cycles and water introduction.
Q: Ethanol vs. DMSO?
A:
-
DMSO: Preferred for long-term storage (high solubility, chemically inert if anhydrous).
-
Ethanol: Acceptable for immediate use, but bad for storage . Ethanol evaporates even at -20°C (unless sealed perfectly), changing the concentration. It also promotes faster oxidation of indoles compared to DMSO.
Module 4: Emergency & Safety
Q: Are halogenated indoles more toxic than regular indole?
A: Assume YES. Halogenation often increases lipophilicity (logP), allowing better cell membrane penetration.
-
Specific Risk: 3-haloindoles can act as alkylating agents (electrophiles) if they undergo rearrangement.
-
Odor: Like the parent indole, they have a strong fecal/mothball odor. This is not a toxicity indicator but a sign of volatility.
Spill Protocol:
-
Do not use bleach. Bleach (hypochlorite) will react with the indole to form complex chlorinated/oxidized byproducts which may be more toxic.
-
Absorb: Use vermiculite or sand.
-
Clean: Wash surface with ethanol followed by soapy water.
References
-
Reaction Mechanisms of Indole Oxidation
-
Halogenation and Stability
- Title: "The direct C–H halogenations of indoles" (Discusses stability of 3-haloindoles and synthesis conditions).
- Source: ResearchG
-
URL:[Link]
-
Solvent Effects (DMSO/Ethanol)
- Title: "Differential Effects of Two Widely Used Solvents, DMSO and Ethanol" (Validation of solvent toxicity and stability).
- Source: NIH / PubMed Central.
-
URL:[Link]
- Safety Data & Handling (5-Bromoindole): Title: "5-Bromoindole Safety Data Sheet" (Storage: Light sensitive, Store under inert gas). Source: Fisher Scientific.
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
Validation & Comparative
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Synthetic 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. The compound 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, a halogenated indole derivative, represents a class of molecules with significant potential in medicinal chemistry, often serving as a key building block for complex therapeutic agents. Its dual halogenation and reactive aldehyde functionality necessitate a highly specific and robust analytical method to ensure that process-related impurities and potential degradants are effectively identified and quantified.
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this specific indole derivative. We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles, explain the rationale behind methodological choices, and present a validated, field-tested protocol that ensures trustworthy and reproducible results, in line with the International Council for Harmonisation (ICH) guidelines.[1][2]
The Analytical Challenge: Understanding the Analyte
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a moderately hydrophobic molecule. The presence of bromine and fluorine atoms introduces unique electronic characteristics that can be leveraged for chromatographic separation.[3] Potential impurities may arise from several sources during synthesis, including:
-
Unreacted starting materials.
-
Regioisomers (e.g., alternative positions of bromination or formylation).
-
Products of side-reactions or degradation.
-
Residual solvents and reagents.
An effective HPLC method must possess the selectivity to resolve the main component from all these potential impurities.[4] This guide focuses on comparing two powerful, yet distinct, reversed-phase HPLC columns: the ubiquitous C18 and the specialty Pentafluorophenyl (PFP) phase.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor in achieving selectivity in reversed-phase HPLC.[5] While C18 columns are the workhorse of the industry, relying primarily on hydrophobic interactions, PFP columns offer a multi-modal separation mechanism that can be highly advantageous for halogenated and aromatic compounds.[3]
dot
Caption: High-level workflow for HPLC purity analysis.
Table 1: Comparison of C18 and PFP Stationary Phases
| Performance Parameter | Standard C18 Column | Pentafluorophenyl (PFP) Column | Rationale & Causality |
| Primary Interaction | Hydrophobic interactions.[5] | Multiple: hydrophobic, π-π, dipole-dipole, and ion-exchange.[3] | The electron-rich fluorinated ring of the PFP phase provides unique selectivity for halogenated compounds and other molecules with aromatic systems.[3][6] |
| Selectivity for Isomers | Moderate. May struggle to resolve regioisomers with similar hydrophobicity. | High. Enhanced ability to resolve positional isomers and structurally similar halogenated compounds. | Different π-π and dipole interactions with isomers often provide the necessary selectivity that hydrophobicity alone cannot. |
| Retention of Analyte | Strong, based on overall molecular hydrophobicity. | Strong, often with longer retention times compared to C18 for halogenated aromatics.[3] | The multiple interaction modes of the PFP phase contribute to increased retention, which can be modulated by the organic modifier in the mobile phase. |
| Peak Shape | Generally good, but can be susceptible to tailing with polar impurities or basic analytes. | Excellent. Often provides sharper, more symmetrical peaks for aromatic compounds. | The unique surface chemistry can reduce unwanted secondary interactions with residual silanols on the silica support. |
| Ideal Mobile Phase | Acetonitrile or Methanol with buffered aqueous phase. | Acetonitrile is often preferred as it can participate in π-π interactions, enhancing selectivity. | The choice of organic modifier can be used to fine-tune the separation on a PFP column to a greater extent than on a C18. |
| Best Use Case | General purpose, initial method development for a wide range of compounds. | Difficult separations involving halogenated compounds, aromatic isomers, and other polarizable molecules.[3] | When a standard C18 method fails to provide adequate resolution, a PFP column is a logical next step for method development. |
Recommended HPLC Protocol for Purity Analysis
Based on the comparative data, a method utilizing a PFP stationary phase is recommended for its superior selectivity towards halogenated aromatic compounds. This protocol is designed to be a robust starting point for the analysis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde.
Experimental Protocol: PFP-Based HPLC Method
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde reference standard and analytical sample.
-
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water (v/v)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-17 min: 85% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the analytical sample in the same manner as the reference standard to a concentration of approximately 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
-
Method Validation: A Self-Validating System
For this protocol to be trustworthy, it must be validated according to ICH Q2(R1) guidelines.[7] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4] This is demonstrated by running blank samples (diluent), placebo (if in a formulation), and spiked samples to ensure no interference with the main peak.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[4] This is typically assessed over a range of 5-6 concentrations, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7] It is often determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit in mobile phase pH, ±5% in organic modifier composition).[9]
dot
Caption: Decision tree for troubleshooting HPLC method development.
Conclusion
The purity analysis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde requires a highly selective and robust HPLC method. While a standard C18 column provides a reasonable starting point, a Pentafluorophenyl (PFP) stationary phase offers superior selectivity for this halogenated aromatic compound due to its multi-modal interaction capabilities. The provided PFP-based protocol, when fully validated according to ICH guidelines, constitutes a reliable and trustworthy system for ensuring the quality and purity of this important synthetic intermediate. By understanding the causality behind column and mobile phase selection, researchers can confidently develop and implement methods that are fit for purpose in a regulated drug development environment.
References
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- Riggin, R. M., & Kissinger, P. T. (1979). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
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- Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
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- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
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A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison for Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1] The strategic synthesis of this privileged heterocycle, particularly from variously substituted anilines, is a frequent challenge in drug development. The choice of synthetic route can profoundly influence yield, functional group tolerance, and ultimately, the feasibility of a synthetic campaign.
This guide provides a head-to-head comparison of classical and modern indole synthesis methodologies, offering field-proven insights into their application for substituted anilines. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower you to select the optimal method for your target molecule.
At a Glance: Comparing Key Indole Synthesis Methods
The selection of an indole synthesis method is a multifactorial decision, balancing reaction conditions, substrate availability, and the desired substitution pattern. The following table summarizes key parameters for the synthesis of representative indole derivatives from substituted anilines via five major methods.
| Method | Starting Anilines | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Strengths & Weaknesses |
| Fischer Indole Synthesis | Substituted anilines (as hydrazines) | Aldehydes/Ketones, Protic/Lewis Acids (e.g., ZnCl₂, PPA) | 80 - 170 | 0.1 - 4 h | 70-90 (favorable) | Strengths: Widely applicable, cost-effective. Weaknesses: Harsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones, can fail with certain substituents.[2][3] |
| Bischler-Möhlau Synthesis | Primary or secondary aryl amines | α-Haloacetophenones | Reflux/Microwave | 0.02 - 3 h | 50-75 | Strengths: Access to 2-arylindoles. Weaknesses: Often requires harsh conditions, can have low yields and side products.[4] |
| Madelung Synthesis | N-acyl-o-toluidines | Strong bases (e.g., NaOEt, n-BuLi, LDA) | -20 - 380 | 0.5 - 2 h | 60-85 | Strengths: Powerful for 2-substituted indoles. Weaknesses: Traditionally harsh conditions, limited by availability of N-acyl-o-toluidines.[1][5] |
| Nenitzescu Synthesis | (Not directly from anilines) | Benzoquinones, β-Aminocrotonic esters | ~56 (reflux) | Varies | 40-50 | Strengths: Direct route to 5-hydroxyindoles. Weaknesses: Limited to specific substitution patterns, can produce benzofuran byproducts.[6] |
| Palladium-Catalyzed (Larock) Synthesis | o-Iodoanilines | Disubstituted alkynes, Pd(OAc)₂, PPh₃, Base | 60 - 100 | Varies | 60-85 | Strengths: Mild conditions, excellent functional group tolerance, high regioselectivity. Weaknesses: Requires pre-functionalized anilines, cost of catalyst.[7][8] |
The Workhorse: Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis remains one of the most utilized methods for indole construction due to its reliability and the accessibility of starting materials.[9]
Mechanism and a Scientist's Insight
The reaction proceeds via the acid-catalyzed rearrangement of an arylhydrazone, formed from the condensation of a substituted phenylhydrazine and a carbonyl compound. The key step is a[10][10]-sigmatropic rearrangement.
Caption: Key steps of the Fischer Indole Synthesis.
Expertise in Action: The choice of acid catalyst is critical. Protic acids like H₂SO₄ or polyphosphoric acid (PPA) are common, but Lewis acids such as ZnCl₂ can be more effective for electron-rich anilines, as they moderate the reaction and can prevent charring.[11] For anilines with electron-donating groups, the N-N bond of the hydrazone is weakened, which can lead to cleavage as a competing side reaction.[2][3] In these cases, milder conditions and careful temperature control are paramount. Conversely, electron-withdrawing groups slow the reaction but can improve the stability of the key intermediates.[12]
Experimental Protocol: Synthesis of 7-Bromo-2-methyl-1H-indole
This protocol details the synthesis from 3-bromophenylhydrazine hydrochloride and acetone.
-
Hydrazone Formation: In a 250 mL round-bottom flask, suspend 3-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) in ethanol (100 mL). Add acetone (3.9 g, 67.1 mmol) and stir the mixture at room temperature for 1 hour.
-
Cyclization: Add anhydrous zinc chloride (18.3 g, 134.2 mmol) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 30 minutes.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (200 mL). The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to afford 7-bromo-2-methyl-1H-indole as a crystalline solid.
The Classic Alternative: Bischler-Möhlau Indole Synthesis
This method provides a direct route to 2-arylindoles, which are common motifs in pharmacologically active compounds.
Mechanism and a Scientist's Insight
The reaction involves the initial formation of an α-arylamino ketone from an aniline and an α-haloketone, followed by an acid-catalyzed cyclization and dehydration.
Caption: General workflow for the Bischler-Möhlau synthesis.
Expertise in Action: The classical Bischler-Möhlau synthesis often requires harsh conditions and an excess of the aniline starting material to drive the reaction to completion.[13] This can lead to low yields and the formation of side products. Modern variations using microwave irradiation have been shown to significantly reduce reaction times and improve yields.[14] The electronic nature of the substituent on the aniline can influence the rate of the initial substitution and the subsequent cyclization. Electron-donating groups on the aniline generally accelerate the reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Methoxy-2-phenyl-1H-indole
-
Reactant Preparation: In a microwave-safe vessel, combine 4-methoxyaniline (1.23 g, 10 mmol), 2-bromoacetophenone (1.99 g, 10 mmol), and a catalytic amount of lithium bromide (0.087 g, 1 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 15 minutes.
-
Work-up: After cooling, dissolve the reaction mixture in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-methoxy-2-phenyl-1H-indole.
The High-Temperature Route: Madelung Synthesis
The Madelung synthesis is a powerful method for preparing 2-substituted indoles via the intramolecular cyclization of N-acyl-o-toluidines.
Mechanism and a Scientist's Insight
This reaction involves a high-temperature, base-catalyzed intramolecular condensation. The strong base deprotonates both the amide nitrogen and the benzylic position of the ortho-alkyl group, leading to cyclization.
Expertise in Action: The classical Madelung synthesis requires very high temperatures (200-400 °C) and strong bases like sodium ethoxide, limiting its functional group tolerance.[1] Modern modifications, often termed the Madelung-Houlihan variation, utilize organolithium bases like n-BuLi or LDA at much lower temperatures (-20 to 25 °C), significantly broadening the substrate scope.[1] Electron-donating groups on the aromatic ring can facilitate the reaction, while electron-withdrawing groups generally require more forcing conditions.[1]
Experimental Protocol: Modern Madelung Synthesis of 5-Fluoro-2-methyl-1H-indole
-
Reactant Preparation: To a solution of N-(4-fluoro-2-methylphenyl)acetamide (1.81 g, 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol).
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water (20 mL). Extract the mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to obtain 5-fluoro-2-methyl-1H-indole.
The Specialized Approach: Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for the direct synthesis of 5-hydroxyindoles, which are precursors to many biologically active molecules, including serotonin.[6]
Mechanism and a Scientist's Insight
This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. The mechanism consists of a Michael addition, followed by a nucleophilic attack and elimination.
Caption: Logical flow of the Nenitzescu indole synthesis.
Expertise in Action: The regioselectivity of the Nenitzescu synthesis can be influenced by substituents on the benzoquinone.[6] The reaction is typically carried out in a polar solvent like acetone or ethanol.[6] A common side reaction is the formation of benzofuran derivatives. The choice of the β-aminocrotonate ester can also affect the yield and purity of the final product.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
-
Reaction Setup: In a 500 mL flask, dissolve p-benzoquinone (10.8 g, 100 mmol) in acetone (200 mL). To this solution, add ethyl 3-aminocrotonate (12.9 g, 100 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 24 hours. A precipitate will form during the reaction.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold acetone, and then diethyl ether. The resulting ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is often of sufficient purity for subsequent steps.
The Modern Era: Palladium-Catalyzed Indole Syntheses
Palladium-catalyzed reactions have revolutionized indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods.
The Hegedus and Buchwald-Hartwig Approaches
The Hegedus synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[15] The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be applied to the synthesis of indoles through intramolecular cyclization of appropriately substituted anilines.[16]
Expertise in Action: The success of these palladium-catalyzed reactions is highly dependent on the choice of ligand, base, and solvent. Sterically hindered phosphine ligands are often employed in the Buchwald-Hartwig amination to promote the desired reductive elimination step.[7] The Hegedus synthesis can be performed stoichiometrically with Pd(II) or catalytically with an oxidant to regenerate the active catalyst.
Experimental Protocol: Larock Indole Synthesis of 2,3-Disubstituted Indole
This protocol is a prominent example of palladium-catalyzed indole synthesis.[8]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.5 equiv.). Evacuate and backfill the tube with argon.
-
Addition of Reagents: Add a solution of the o-iodoaniline (1.0 equiv.) and the disubstituted alkyne (1.2 equiv.) in anhydrous DMF.
-
Reaction: Heat the mixture at 100 °C for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2,3-disubstituted indole.
Conclusion
The synthesis of substituted indoles from anilines offers a rich landscape of chemical transformations. While classical methods like the Fischer and Madelung syntheses remain valuable for their cost-effectiveness and scalability, they often require harsh conditions that limit their applicability to complex, functionalized molecules. Modern palladium-catalyzed methods, such as the Larock synthesis, provide milder alternatives with excellent functional group tolerance, albeit at a higher cost. The choice of the optimal method is a strategic decision that must be guided by the specific substitution pattern of the target aniline, the desired indole product, and the overall goals of the research program. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
References
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Wikipedia. (2024). Madelung synthesis. [Link]
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Yorulmaz, S., & Goker, H. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]
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Wikipedia. (2023). Nenitzescu indole synthesis. [Link]
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SynArchive. (n.d.). Nenitzescu Indole Synthesis. [Link]
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Kondo, Y., et al. (2016). Development of Madelung-Type Indole Synthesis Using Copper-Catalyzed Amidation/Condensation Strategy. HETEROCYCLES. [Link]
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- Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.
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Wikipedia. (2023). Hegedus indole synthesis. [Link]
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SynArchive. (n.d.). Larock Indole Synthesis. [Link]
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Wikipedia. (2023). Bischler–Möhlau indole synthesis. [Link]
- G. A. Papaioanou, et al. (2021). Nenitzescu 5-Hydroxyindole Synthesis.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society.
- Satta, G., et al. (2021). Nenitzescu Synthesis of 5-Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. European Journal of Organic Chemistry.
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- Sundberg, R. J. (1996). Indoles. Academic Press.
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chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
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Akopian, T., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]
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Yorulmaz, S., & Goker, H. (2011). Why Do Some Fischer Indolizations Fail?. PMC. [Link]
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Maes, B. U. W., et al. (2014). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
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Yorulmaz, S., & Goker, H. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
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chem.ucla.edu. (n.d.). Indoles. [Link]
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Chemospecific. (2020, March 28). Discover the Secrets of Hegedus Indole Synthesis! [Video]. YouTube. [Link]
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A Researcher's Guide to the Infrared Spectrum of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
This guide provides an in-depth interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and materials science. We will dissect the expected spectral features, compare them to a simpler analog to understand the influence of halogenation, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers and drug development professionals who rely on spectroscopic methods for structural elucidation and quality control.
The Structural Significance of Vibrational Frequencies
Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs IR radiation, its bonds stretch, bend, and rotate at specific frequencies, creating a unique spectral "fingerprint."[1][2] For a complex molecule like 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, the IR spectrum allows for the direct confirmation of its key functional groups: the indole N-H, the aromatic system, the aldehyde carbonyl (C=O), and the carbon-halogen (C-F, C-Br) bonds. Understanding the expected position and intensity of these absorptions is paramount for verifying the molecule's synthesis and purity.
The structure of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde incorporates several features that influence its IR spectrum:
-
An Aldehyde Group: This will produce a very strong C=O stretching band and characteristic C-H stretching bands.
-
A Substituted Indole Ring: This bicyclic aromatic system involves N-H, C-H, C=C, and C-N bonds, each with distinct vibrational modes.
-
Halogen Substituents (Br and F): These heavy and electronegative atoms influence the electronic environment of the ring and introduce their own characteristic C-X stretching vibrations in the fingerprint region.
Predicted IR Absorption Analysis
The following sections detail the expected vibrational frequencies for 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, categorized by the responsible functional groups.
High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds to hydrogen (X-H).
-
N-H Stretch (Indole): The indole N-H group is expected to show a single, relatively sharp absorption band in the range of 3400-3300 cm⁻¹.[3][4] In the solid state, hydrogen bonding can cause this peak to broaden and shift to a slightly lower wavenumber.[5] The typical N-H stretching vibration for indole itself appears around 3406 cm⁻¹.[3]
-
Aromatic C-H Stretch: The C-H bonds on the aromatic indole ring will exhibit stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7][8] These peaks are usually of weak to medium intensity.
-
Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the C-H stretching of the -CHO group. This typically appears as two weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹.[9][10] The presence of two bands is often the result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[9] A peak around 2720 cm⁻¹ is particularly indicative of an aldehyde.[10]
Carbonyl and Double Bond Region (2000 cm⁻¹ - 1500 cm⁻¹)
-
C=O Stretch (Aldehyde): The carbonyl (C=O) stretch is one of the most intense and easily identifiable absorptions in an IR spectrum.[11] For an aromatic aldehyde, where the carbonyl group is conjugated with the aromatic ring, the absorption is lowered due to resonance effects. Therefore, a very strong, sharp peak is expected in the 1710-1685 cm⁻¹ range.[9][10] For comparison, the C=O stretch in a non-conjugated (saturated) aldehyde appears higher, around 1740-1720 cm⁻¹.[10] The IR spectrum for the parent indole-3-carboxaldehyde shows a strong band at 1638 cm⁻¹.[12]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the indole ring typically produce multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[7][8]
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.
-
C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption due to its high polarity. The C-F stretching frequency is highly dependent on the mass of the fluorine atom and typically appears in the 1200-1000 cm⁻¹ range.[13]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected at a much lower frequency due to the larger mass of the bromine atom. This peak typically appears as a medium to strong band in the 690-515 cm⁻¹ range.[13][14]
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane ("oop") bending of the remaining C-H bonds on the substituted aromatic ring produces strong absorptions in the 900-675 cm⁻¹ range.[7] The exact position of these bands can provide information about the substitution pattern of the ring.
Comparative Analysis: The Influence of Halogenation
To appreciate the spectral contributions of the bromine and fluorine atoms, it is instructive to compare the expected spectrum of the title compound with that of the unsubstituted Indole-3-carbaldehyde.
| Functional Group | Vibration Mode | Indole-3-carbaldehyde (Expected Wavenumber, cm⁻¹) | 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (Expected Wavenumber, cm⁻¹) | Rationale for Spectral Shift |
| Indole N-H | Stretch | ~3400 - 3300[3] | ~3400 - 3300 | Minimal change expected, though intramolecular H-bonding to the 7-fluoro substituent could cause slight broadening or a minor shift. |
| Aldehyde C-H | Stretch | ~2830 and ~2730[10] | ~2830 and ~2730 | This vibration is localized to the -CHO group and should be largely unaffected by ring substitution. |
| Aldehyde C=O | Stretch | ~1650 - 1635[12] | ~1685 - 1660 | The electron-withdrawing nature of F and Br will pull electron density from the ring, reducing the resonance delocalization onto the carbonyl. This strengthens the C=O bond, shifting its frequency higher (hypsochromic shift). |
| Aromatic C=C | Ring Stretch | ~1600 - 1450 | ~1610 - 1450 | Minor shifts in position and changes in relative intensity are expected due to altered ring electronics and symmetry. |
| C-F | Stretch | N/A | ~1200 - 1000[13] | This is a new, strong band characteristic of the C-F bond. |
| C-Br | Stretch | N/A | ~690 - 515[14] | This is a new band appearing at a low wavenumber due to the high mass of bromine. |
Visualization of Key Vibrational Modes
The following diagram illustrates the relationship between the primary functional groups in 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde and their characteristic regions of IR absorption.
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The Indole Nucleus: A Privileged Scaffold for Anticancer Drug Discovery - A Comparative Guide to Substituted Derivatives
The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[1][2][3][4] Its inherent ability to mimic the structure of endogenous molecules allows it to interact with a wide array of biological targets, making it a "privileged" structure in drug design.[3][4][5] This guide provides a comparative analysis of the anti-cancer properties of various substituted indole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The Rationale: Why Indole Derivatives in Cancer Therapy?
The versatility of the indole ring allows for substitutions at multiple positions, leading to a diverse chemical space for drug discovery.[3] These modifications can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, enhancing its efficacy and selectivity for cancer cells.[6] The primary mechanisms through which indole derivatives exert their anticancer effects include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[7][8]
Comparative Analysis of Key Substituted Indole Derivatives
The anti-cancer potential of an indole derivative is profoundly influenced by the nature and position of its substituents. Here, we compare some of the most extensively studied classes.
Tubulin Polymerization Inhibitors: Disrupting the Cellular Skeleton
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer agents.[1][2][9] Several indole derivatives have demonstrated potent tubulin polymerization inhibitory activity.[1][2][9][10][11]
-
Aroylindoles and Arylthioindoles: These classes of compounds have shown significant promise as tubulin inhibitors.[1][2] The substitution at the C-3 position of the indole with an aroyl or arylthio group is a key feature for their activity. The SAR studies have revealed that the presence of methoxy groups on the aryl ring, similar to those in combretastatin A-4, can significantly enhance the anti-proliferative activity.[12]
-
Indole-vinyl sulfone and Indole-chalcone Derivatives: These derivatives have emerged as potent tubulin inhibitors that interact with the colchicine-binding site.[4][12] For instance, certain indole-vinyl sulfone derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in a dose-dependent manner.[12] Similarly, indole-chalcone derivatives have exhibited impressive IC50 values in the nanomolar range against various cancer cell lines.[4]
Table 1: Comparative in vitro activity of Indole-based Tubulin Inhibitors
| Derivative Class | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aroylindoles | I-387 | PC-3 (Prostate) | Not Specified, but potent | [2] |
| Arylthioindoles | (Not specified) | Multiple | Potent | [1] |
| Indole-vinyl sulfone | Compound 9 (Li et al.) | K562 (Leukemia) | Potent | [12] |
| Indole-chalcone | Compound 55 (Yan et al.) | A549 (Lung) | 0.0003 | [4] |
| Benzimidazole-indole hybrid | Compound 8 (See et al.) | Multiple | 0.05 | [12] |
Kinase Inhibitors: Targeting Aberrant Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13][14] Indole derivatives have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[6][13][14]
-
Pyrrole Indolin-2-ones: This class, exemplified by Sunitinib, a multi-targeted RTK inhibitor, has been a major success in cancer therapy.[15] The oxindole core structure mimics the adenine pocket of ATP, enabling competitive inhibition of kinases like VEGFRs and PDGFRs, which are crucial for tumor angiogenesis.[15]
-
Indole-based EGFR and SRC Inhibitors: Dual inhibition of EGFR and SRC kinases is a promising strategy to overcome drug resistance.[16] Novel indole derivatives have been designed to target both kinases, with some compounds showing potent activity and inducing apoptosis in cancer cells with low toxicity to normal cells.[16]
Table 2: Comparative in vitro activity of Indole-based Kinase Inhibitors
| Derivative Class | Example Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrole Indolin-2-one | Sunitinib | VEGFRs, PDGFRs | Renal Cell Carcinoma | - | [15] |
| Dual EGFR/SRC Inhibitor | Compound 16 (Olgen et al.) | EGFR, SRC | Prostate (PC3) | 1.026 (EGFR), 0.002 (SRC) | [16] |
| Indole-substituted Furanones | Compound 11 | Tubulin | U-937 (Leukemia) | Potent | [17] |
| Pyrazolinyl-indole | Compound 17 (Khalilullah et al.) | EGFR | Leukemia | Potent | [17] |
Apoptosis Inducers: Triggering Programmed Cell Death
Inducing apoptosis, or programmed cell death, is a key mechanism of many anticancer drugs.[12] Indole derivatives can trigger apoptosis through various signaling pathways.[12][18]
-
Natural Indoles (Indole-3-carbinol and Diindolylmethane): Found in cruciferous vegetables, these compounds have been widely studied for their ability to induce apoptosis in various cancer cell lines.[18][19] They can modulate multiple signaling pathways, including the downregulation of NF-κB and survivin.[18]
-
Ursolic Acid-Indole Hybrids: The conjugation of ursolic acid with indole derivatives has yielded potent topoisomerase II inhibitors that induce apoptosis by elevating intracellular reactive oxygen species (ROS) and decreasing mitochondrial membrane potential.[20]
Experimental Protocols: A Guide to Evaluation
The following are standardized protocols for evaluating the anti-cancer properties of substituted indole derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the indole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound or a control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples with the controls to determine its inhibitory or promoting effect.
Signaling Pathways and Mechanistic Insights
The anti-cancer activity of indole derivatives is often a result of their modulation of complex signaling networks.
The Apoptotic Pathway
Many indole derivatives induce apoptosis by influencing the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[12] This can be triggered through the activation of tumor suppressor genes like p53 or by directly inhibiting anti-apoptotic proteins.[12]
Caption: Induction of apoptosis by substituted indole derivatives.
Experimental Workflow for Evaluating Anti-Cancer Properties
A typical workflow for the preclinical evaluation of a novel substituted indole derivative involves a series of in vitro and in silico studies.
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- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
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- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Authoritative Disposal Guide: 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde
[1]
Part 1: Executive Safety Directive
5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: 883500-73-0) is a halogenated heterocyclic aldehyde. Proper disposal is dictated not just by its toxicity, but by its chemical structure: the presence of bromine and fluorine atoms mandates its classification as Halogenated Organic Waste .[1]
Failure to segregate this compound from non-halogenated waste streams can result in significant regulatory fines and increased disposal costs (often 2-3x higher) due to the specialized incineration requirements for halogens (to prevent dioxin/furan formation).
Hazard Profile (GHS Classification)
| Hazard Class | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[2] | Double-gloving (Nitrile) required during handling. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Safety goggles (ANSI Z87.1) are mandatory; face shield recommended for large quantities. |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] | All transfers must occur inside a certified chemical fume hood. |
Part 2: Waste Classification & Segregation Logic
To ensure scientific integrity and regulatory compliance (RCRA), you must classify this material correctly before it leaves the bench.[1]
The "Halogen Rule"
Because this molecule contains Bromine (Br) and Fluorine (F), it must be disposed of in a halogenated waste stream.[1]
-
Why? Halogenated compounds require high-temperature incineration (>1100°C) with acid gas scrubbing to neutralize the hydrobromic and hydrofluoric acid byproducts.
-
Common Error: Mixing this with non-halogenated solvents (e.g., Acetone, Methanol) contaminates the entire volume, forcing the whole container to be treated as halogenated waste.[1][4]
Chemical Incompatibilities
As an aldehyde , this compound is a reducing agent.[1]
-
Strictly Segregate From: Strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).[1]
-
Reaction Risk: Exothermic oxidation, potentially leading to fire or toxic gas evolution.[1]
-
Base Sensitivity: Indoles can degrade or polymerize in the presence of strong bases; keep separate from caustic waste streams (pH > 10).
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Excess Reagent)
Use this protocol for expired shelf-stock or surplus solid.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling: Attach a hazardous waste label before adding waste.[5]
-
Chemical Name: Write "5-Bromo-7-fluoro-1H-indole-3-carbaldehyde". Do not use abbreviations or structural formulas alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Constituents: List "100%".
-
-
Transfer: Inside a fume hood, transfer the solid using a spatula. Avoid dust generation.[2][3][6]
-
Closure: Seal tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol if the compound is dissolved in solvents (e.g., DCM, DMSO, DMF).[1]
-
Stream Identification:
-
If solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Solvents carboy.
-
If solvent is Acetone or Ethyl Acetate : You must still use the Halogenated Solvents carboy because the solute (the indole) is halogenated.
-
-
Bulking: Pour into the designated "Halogenated Organic Waste" container (typically red or yellow safety cans).
-
Log Entry: Record the volume and concentration on the waste tag. Example: "DCM (95%), 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (5%)".
Scenario C: Contaminated Debris
Gloves, weigh boats, paper towels.[1]
-
Bagging: Place items in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket.
-
Labeling: Label as "Solid Debris Contaminated with Halogenated Organics".
-
Sharps: If using needles/syringes, place in a red biohazard/sharps container labeled "Chemical Contaminated Sharps".
Part 4: Emergency Response (Spill Management)
Trigger: Spillage of >1 gram of solid or >10 mL of solution.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Wear Nitrile gloves, lab coat, goggles, and an N95 respirator (if dust is visible).[1]
-
Contain:
-
Solid: Gently cover with wet paper towels to prevent dust dispersal. Sweep carefully into a dustpan.
-
Liquid: Absorb with vermiculite or commercial spill pads.
-
-
Decontaminate: Clean the surface with soap and water.
-
Dispose: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste: Spill Debris (Halogenated Indole)" .
Part 5: Operational Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde to ensure compliance.
Caption: Decision tree for segregating halogenated indole waste streams to prevent cross-contamination.
Part 6: References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
